The Physicochemical Architecture of Fluoroethylene Sulfite (FES): Mechanisms, Synthesis, and Cross-Disciplinary Applications
Target Audience: Energy Storage Researchers, Materials Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary: The Fluorine Advantage As a Senior Application Scientist, I approach the integratio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Energy Storage Researchers, Materials Scientists, and Pharmaceutical Drug Development Professionals.
Executive Summary: The Fluorine Advantage
As a Senior Application Scientist, I approach the integration of novel chemical additives not as a trial-and-error exercise, but as a deterministic manipulation of molecular thermodynamics. Fluoroethylene sulfite (FES), systematically known as 4-fluoro-1,3,2-dioxathiolane 2-oxide[1], represents a masterclass in such manipulation. Primarily recognized as a highly effective, sacrificial electrolyte additive in advanced lithium-ion batteries[2], FES is engineered to decompose under controlled conditions, forming a robust Solid Electrolyte Interphase (SEI)[3].
Beyond energy storage, the rigid cyclic sulfite architecture combined with the highly electronegative fluorine atom makes FES a potent electrophilic synthon. For drug development professionals, FES provides a highly reactive, yet structurally stable, pathway for the fluoroethylation of active pharmaceutical ingredients (APIs), a critical modification for enhancing metabolic stability and lipophilicity in modern pharmacokinetics.
Physicochemical Profiling & Thermodynamics
The efficacy of FES is entirely dictated by its physicochemical properties. The introduction of a fluorine atom onto the ethylene sulfite ring induces a profound electron-withdrawing effect (inductive effect).
Thermodynamic Instability by Design: The electronegativity of fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the entire molecule. In an electrochemical cell, a lower LUMO means the molecule is more easily reduced[3]. Consequently, FES reduces at a higher potential (typically ~1.5 V vs. Li/Li+) than bulk carbonate solvents like ethylene carbonate (EC)[4].
Steric and Polar Characteristics: FES possesses a Topological Polar Surface Area (TPSA) of 54.7 Ų and zero rotatable bonds[1], making it a highly rigid, polar liquid at room temperature[5]. This rigidity ensures predictable steric interactions during nucleophilic attack, whether at the electrode interface or in a synthetic pharmaceutical reactor.
Mechanistic Causality: SEI Formation & Pharmaceutical Synthon Potential
The Solid Electrolyte Interphase (SEI) Mechanism
Why does FES outperform standard non-fluorinated sulfites? The causality lies in the cleavage products. When FES undergoes single-electron reduction at the anode, the strained cyclic ring opens. The presence of the fluorine atom directs the decomposition pathway to aggressively cleave both the S-O and C-F bonds.
This dual-cleavage results in a biphasic passivation layer[4]:
Inorganic Matrix: The cleaved fluorine rapidly reacts with lithium ions to precipitate Lithium Fluoride (LiF). LiF is electronically insulating but ionically conductive, halting further solvent degradation while allowing Li+ transport[6].
Organic Flexibility: The remaining sulfite fragment polymerizes into ROSO₂Li (alkyl lithium sulfite) species. These organic chains interweave with the LiF matrix, providing mechanical flexibility that prevents the SEI from fracturing during the volumetric expansion of the anode.
In drug design, replacing a hydrogen atom with fluorine can block cytochrome P450 metabolism. FES acts as a cyclic sulfate/sulfite equivalent. A nucleophile (such as a secondary amine on a drug scaffold) attacks the less sterically hindered carbon of FES, opening the ring and expelling sulfur dioxide to yield a newly formed C-N bond with a pendant fluoroethyl group. This circumvents the need for highly toxic and volatile fluoroethyl halides.
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must not rely on blind faith; they must be self-validating. Below are the methodologies for synthesizing FES and validating its electrochemical behavior.
Synthesis of FES via Halogen Exchange (Swarts-Type Reaction)
Objective: Synthesize high-purity FES from ethylene sulfite.
Causality: Direct fluorination of cyclic sulfites is highly exothermic and non-selective. Instead, we utilize a two-step radical chlorination followed by a nucleophilic halogen exchange.
Radical Chlorination: Dissolve ethylene sulfite in a non-reactive solvent. Bubble Cl₂ gas through the solution under UV irradiation at 40°C. Causality: The UV light provides the exact homolytic bond dissociation energy required to split Cl₂, generating chlorine radicals that selectively abstract a hydrogen atom from the ethylene bridge, forming chloroethylene sulfite.
Halogen Exchange: Transfer the chloroethylene sulfite to anhydrous acetonitrile (MeCN). Add Potassium Fluoride (KF) and 18-crown-6 ether. Causality: KF is insoluble in MeCN. The 18-crown-6 ether selectively chelates the K⁺ ion, leaving the F⁻ ion "naked" and highly nucleophilic, driving the rapid substitution of the chlorine atom.
Self-Validation (Purification): Isolate the product via vacuum distillation (FES decomposes at high temperatures under atmospheric pressure)[5]. Validate via ¹H-NMR. The successful installation of fluorine is confirmed by the appearance of a distinct doublet of doublets resulting from the massive geminal hydrogen-fluorine coupling constant (
2JHF≈50−55
Hz)[6].
Fig 2: Self-validating synthesis workflow of Fluoroethylene Sulfite via halogen exchange.
Electrochemical Validation (Cyclic Voltammetry)
Objective: Confirm the preferential reduction of FES over bulk solvents.
Cell Assembly: Assemble a CR2032 coin cell using a glassy carbon working electrode and a Lithium metal counter/reference electrode.
Electrolyte Formulation: Prepare a baseline electrolyte of 1.0 M LiPF₆ in EC:DEC (1:1 v/v). Add 2.0 wt% of the synthesized FES[6].
Voltammetric Sweep: Execute a cyclic voltammetry (CV) scan from 3.0 V down to 0.0 V vs. Li/Li⁺ at a scan rate of 0.1 mV/s. Causality: A slow scan rate ensures thermodynamic equilibrium, allowing the distinct FES reduction peak (~1.5 V) to be resolved before the bulk EC reduction (~0.8 V).
Self-Validation: During the second sweep, the FES reduction peak must completely disappear. This validates that the first sweep successfully formed an electronically insulating SEI, preventing any further electron tunneling to the electrolyte[4].
Quantitative Data Summary
The following table synthesizes the fundamental physicochemical metrics of Fluoroethylene Sulfite, establishing the baseline parameters required for both computational modeling and physical formulation.
An In-Depth Technical Guide to the Structural Analysis and Confirmation of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide is a chiral heterocyclic compound with significant potential as a reactive intermediate an...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide is a chiral heterocyclic compound with significant potential as a reactive intermediate and building block in medicinal and materials chemistry. Its structure, featuring a five-membered cyclic sulfite ester (a sulfinate) with a stereogenic fluorine-bearing carbon and a chiral sulfur center, presents a unique and compelling challenge for unambiguous structural elucidation. The presence of two stereocenters gives rise to diastereomers, whose distinct three-dimensional arrangements can profoundly influence reactivity and biological activity. This guide provides a comprehensive, multi-technique approach for the definitive structural analysis and confirmation of this molecule. We move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation. The protocols and analyses detailed herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug development and synthetic chemistry.
Introduction: The Structural Nuances of a Fluorinated Cyclic Sulfite
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] The title compound, 1,3,2-dioxathiolane, 4-fluoro-, 2-oxide, combines this critical element with a reactive cyclic sulfite scaffold. Cyclic sulfites are known to be versatile intermediates, capable of acting as precursors to other functional groups through nucleophilic ring-opening reactions.[2][3]
The primary analytical challenge lies in the molecule's stereochemistry. It possesses two stereogenic centers: one at the C4 carbon, bearing the fluorine atom, and the other at the sulfur atom of the sulfoxide group. This results in the potential for two pairs of enantiomers, or two diastereomeric racemates: cis and trans.
cis-isomer: The fluorine atom and the exocyclic sulfoxide oxygen are on the same face of the five-membered ring.
trans-isomer: The fluorine atom and the exocyclic sulfoxide oxygen are on opposite faces of the ring.
The conformation of the five-membered ring, which typically adopts an envelope or twist shape, is heavily influenced by the stereochemical relationship between these substituents.[4][5] These conformational preferences, in turn, dictate the spectroscopic signatures observed, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, a simple confirmation of connectivity is insufficient; a rigorous, multi-faceted analytical approach is mandatory.
The Analytical Workflow: An Integrated, Self-Validating Approach
No single analytical technique can provide a complete structural picture. We advocate for an integrated workflow where Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of NMR experiments are used in concert. Each technique provides a unique piece of the puzzle, and their collective data should converge to a single, unambiguous structural assignment.
Caption: Fig. 1: Integrated Workflow for Structural Confirmation.
Mass Spectrometry: Establishing the Molecular Formula
Causality: The first and most fundamental question is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound from potential impurities or alternative products that may have the same nominal mass.
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Ionization Mode: Positive ion mode is typically effective; the molecule may form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).
Analysis: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Anticipated Data & Interpretation
The primary goal is to observe the molecular ion (or a common adduct) and confirm that its measured mass matches the theoretical exact mass.
Expected Ion: [M+H]⁺ or [M+Na]⁺.
Theoretical m/z for [C₂H₃FO₃S + Na]⁺: 148.96333 Da.
Validation: An observed mass within 5 ppm of this theoretical value provides strong evidence for the elemental formula C₂H₃FO₃S. Fragmentation patterns, while potentially complex, may show losses of SO₂ (64 Da) or HF (20 Da).
Infrared Spectroscopy: Fingerprinting Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. For this molecule, the most characteristic vibrations are the S=O stretch of the sulfite and the C-F stretch. The position of the S=O stretch can also provide subtle clues about the ring conformation and the orientation of the oxygen (axial vs. equatorial).[6]
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Table 2: Predicted IR Absorption Frequencies
Functional Group
Predicted Wavenumber (cm⁻¹)
Comments
S=O Stretch
1220 - 1160
Strong, characteristic band. The exact position can be influenced by the substituent and ring conformation. For comparison, the parent ethylene sulfite shows a strong band at ~1215 cm⁻¹.[7]
C-O Stretch
1050 - 950
Strong bands associated with the C-O-S linkage.
C-F Stretch
1100 - 1000
Strong to medium intensity. Often overlaps with C-O stretches, but its presence is crucial.
C-H Stretch
3000 - 2900
Aliphatic C-H stretches, typically of medium intensity.
The presence of a strong band in the 1220-1160 cm⁻¹ region is a definitive indicator of the cyclic sulfite S=O group.
NMR Spectroscopy: The Definitive Structural Arbiter
Causality: NMR spectroscopy provides the most detailed structural information, including the carbon-hydrogen framework, through-bond connectivity, and through-space relationships that define stereochemistry. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment.
Experimental Protocols: Multinuclear NMR
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration, and multiplicity of all signals.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 or APT experiment is recommended to distinguish CH₂ from CH carbons.
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will appear as a singlet for each diastereomer. Then, acquire a proton-coupled spectrum to observe H-F couplings.
2D COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons.
2D HSQC: This experiment correlates each proton with its directly attached carbon, enabling definitive ¹³C assignments.
Predicted NMR Data & Interpretation
The molecule's structure consists of three non-equivalent protons: one on the fluorine-bearing carbon (H4) and two diastereotopic protons on the adjacent carbon (H5a and H5b).
H4 (methine proton): This proton will be the most complex. It is coupled to the fluorine on the same carbon (a large ²JHF coupling), and to the two diastereotopic protons on C5 (two different ³JHH couplings). The resulting signal will be a doublet of doublet of doublets (ddd) . Its chemical shift will be downfield due to the adjacent oxygen and fluorine atoms, likely in the δ 5.0-6.0 ppm range.
H5a and H5b (methylene protons): These two protons are chemically non-equivalent. They will be coupled to each other (a geminal ²JHH coupling, typically 10-15 Hz), to H4 (two different vicinal ³JHH couplings), and to the fluorine (two different vicinal ³JHF couplings). Each of these protons will also appear as a complex multiplet, likely a ddd or a doublet of triplets (dt) if some couplings are coincidentally similar.[8] They will resonate further upfield than H4, likely in the δ 4.0-5.0 ppm range.
¹³C NMR Analysis:
C4: This carbon will show a very large one-bond coupling to fluorine (¹JCF, typically 170-250 Hz), appearing as a doublet in the proton-decoupled spectrum. It will be the most downfield carbon due to deshielding from two oxygen atoms and a fluorine, estimated at δ 90-110 ppm.
C5: This carbon will show a smaller two-bond coupling to fluorine (²JCF, typically 15-30 Hz), also appearing as a doublet. It will be shifted downfield by the adjacent oxygen, estimated at δ 65-75 ppm.
¹⁹F NMR Analysis:
The ¹⁹F spectrum will show a distinct signal for each diastereomer. In the proton-coupled spectrum, this signal will be split by H4 (²JFH) and by H5a and H5b (two different ³JFH), resulting in a doublet of doublet of doublets (ddd) .
Stereochemical Confirmation: The key to assigning the cis or trans configuration lies in the magnitude of the three-bond coupling constants (³JHH and ³JHF), which are dependent on the dihedral angle between the coupled nuclei as described by the Karplus relationship.[9]
Principle: A larger ³J value is typically observed for nuclei with an anti-periplanar relationship (180° dihedral angle), while a smaller ³J value is seen for a gauche relationship (~60° dihedral angle).
Application: By carefully analyzing the ³JH4-H5a, ³JH4-H5b, ³JF-H5a, and ³JF-H5b values, one can deduce the preferred conformation of the ring for each diastereomer. This, in turn, reveals the relative orientation of the fluorine and the sulfoxide oxygen. For example, in a conformation where F is axial, it will have a gauche relationship to both H5 protons. If F is equatorial, it may have one gauche and one anti relationship. This detailed analysis, supported by computational modeling, can lead to a definitive stereochemical assignment.[5]
Conclusion: A Synthesis of Evidence
The structural confirmation of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide is a clear example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. HRMS provides the foundational confirmation of the elemental formula. IR spectroscopy offers a rapid check for the essential S=O functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments not only confirms the atomic connectivity but, through a detailed analysis of chemical shifts and coupling constants, allows for the definitive assignment of the relative stereochemistry of the two chiral centers. This rigorous, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for any downstream application in research or drug development.
References
Biffis, A., Centomo, P., & Zecca, M. (2018). Gold-catalyzed reactions of alkynes: from terminal to internal alkynes and beyond. RSC Advances, 8(49), 27764-27781. [Link]
Forman, S. E., Durbetaki, A. J., Cohen, M. V., & Olofson, R. A. (1965). Conformational Equilibria in Cyclic Sulfites and Sulfates. The Configurations and Conformations of the Two Isomeric Thiodans. The Journal of Organic Chemistry, 30(1), 169–175. [Link]
Amadeo, R., et al. (2017). The influence of sulfur configuration in 1H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Magnetic Resonance in Chemistry, 55(3), 233-238. [Link]
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Unveiling the Thermal Stability and Decomposition Pathways of Fluoroethylene Sulfite (FES)
Executive Summary Fluoroethylene sulfite (FES) represents a critical class of reactive molecules utilized primarily as a film-forming electrolyte additive in advanced energy storage systems, though its unique degradation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fluoroethylene sulfite (FES) represents a critical class of reactive molecules utilized primarily as a film-forming electrolyte additive in advanced energy storage systems, though its unique degradation pathways also hold significant relevance for synthetic chemists and drug development professionals working with fluorinated active pharmaceutical ingredients (APIs). Structurally related to ethylene sulfite (ES) and fluoroethylene carbonate (FEC), FES combines a reactive sulfite core with a highly electronegative fluorine substituent. This unique molecular architecture allows FES to undergo preferential electrochemical reduction, forming a highly robust Solid Electrolyte Interphase (SEI) that suppresses detrimental solvent co-intercalation[1].
This whitepaper provides an in-depth mechanistic analysis of the thermal stability and electrochemical decomposition pathways of FES. By bridging theoretical computational chemistry with empirical analytical workflows, this guide equips researchers with the foundational logic required to harness or mitigate FES degradation in complex chemical matrices.
Physicochemical Properties & Thermal Stability
The thermal stability of FES is governed by the bond dissociation energies of its C–O, S–O, and C–F linkages. Under ambient conditions, FES is a stable liquid, but under elevated thermal stress (>120°C), it undergoes pyrolytic decomposition[2].
The introduction of the fluorine atom onto the ethylene sulfite ring induces a strong inductive electron-withdrawing effect. While this stabilizes the molecule against certain electrophilic attacks, it renders the ring highly susceptible to thermal ring-opening.
Primary Thermal Pathway: At elevated temperatures, the S=O bond facilitates the cleavage of the heterocyclic ring, leading to the outgassing of sulfur dioxide (SO₂).
Secondary Thermal Pathway: In the presence of trace moisture (a common catalyst in both battery electrolytes and pharmaceutical formulations), the C–F bond can undergo hydrolysis or thermal cracking, generating hydrogen fluoride (HF) and fluorinated oligomers[3].
Understanding this thermal profile is critical. In lithium-ion batteries, excessive thermal degradation of FES prior to electrochemical reduction can lead to cell pressurization (via SO₂ gas) and transition metal dissolution (via HF attack)[4].
Electrochemical Decomposition Pathway (The Core Mechanism)
The true utility of FES lies in its electrochemical reactivity. FES is engineered to decompose before baseline solvents like ethylene carbonate (EC) or propylene carbonate (PC)[5]. This is driven by its Lowest Unoccupied Molecular Orbital (LUMO) energy. The electron-withdrawing fluorine atom significantly lowers the LUMO energy of FES compared to non-fluorinated analogs, making it a superior electron acceptor[6].
The Reduction Cascade
Radical Anion Formation: Upon receiving an electron at the anode interface, FES forms a transient radical anion
[FES]∙−
[4].
Ring-Opening (C–O / S–O Cleavage): The radical anion rapidly undergoes ring-opening. The cleavage of the C–O bond adjacent to the sulfite group generates organic sulfite species (
ROSO2Li
) and inorganic lithium sulfite (
Li2SO3
)[6]. These species precipitate to form the flexible, polymeric outer layer of the SEI.
Defluorination (C–F Cleavage): Concurrently, the highly polarized C–F bond is cleaved in the presence of lithium ions, precipitating dense, crystalline Lithium Fluoride (
LiF
)[7].
LiF
is an exceptional electronic insulator but a viable ionic conductor, forming the passivating inner layer of the SEI that halts further electron tunneling and solvent degradation[8].
Fig 1: Divergent thermal and electrochemical decomposition pathways of Fluoroethylene Sulfite (FES).
Experimental Workflows (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the evaluation of FES must rely on self-validating analytical protocols. Do not rely on single-point metrics; thermal and electrochemical data must corroborate one another.
Protocol A: Thermal Stability Profiling via TGA-MS
Causality: Standard Thermogravimetric Analysis (TGA) only measures mass loss, which cannot differentiate between solvent evaporation and molecular decomposition. Coupling TGA with Mass Spectrometry (MS) allows for the real-time identification of evolved gases, validating the specific bond-cleavage pathways of FES.
Preparation: Isolate 10 mg of FES-containing electrolyte in an aluminum crucible inside an argon-filled glovebox (<0.1 ppm
O2
/
H2O
) to prevent premature hydrolysis.
Execution: Transfer the sealed crucible to the TGA-MS instrument. Puncture the seal immediately prior to the run.
Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 5°C/min under a continuous Helium purge (50 mL/min).
MS Tracking: Monitor specific mass-to-charge (
m/z
) ratios:
m/z=64
(
SO2
) and
m/z=20
(
HF
). The onset temperature of these peaks directly dictates the safe operating thermal window of the formulation.
Protocol B: SEI Characterization via XPS Depth Profiling
Causality: The SEI formed by FES is highly sensitive to ambient moisture. Ex-situ transfer without an inert atmosphere will artificially oxidize sulfites (
SO32−
) to sulfates (
SO42−
), leading to false mechanistic conclusions.
Electrochemical Cycling: Cycle a Li/Graphite coin cell containing 2% wt FES at a slow rate (C/20) for 3 cycles to ensure complete, dense SEI formation.
Harvesting: Disassemble the cell in an argon glovebox. Rinse the anode with dimethyl carbonate (DMC) to remove residual unreacted salts, and dry under vacuum.
Vacuum Transfer: Load the sample into an XPS vacuum transfer vessel.
Depth Profiling: Perform X-ray Photoelectron Spectroscopy (XPS). Use
Ar+
ion sputtering (1 keV) at 1-minute intervals to etch through the SEI.
Validation: Observe the S 2p and F 1s spectra. A valid FES decomposition mechanism is confirmed if the outer layers show high concentrations of organic sulfites (S 2p peak ~167 eV) and the inner layers (post-sputtering) show a dominant
LiF
signal (F 1s peak ~685 eV).
Fig 2: Self-validating analytical workflow for profiling FES decomposition and SEI formation.
Quantitative Data Summaries
To contextualize the reactivity of FES, it is benchmarked against standard cyclic carbonates and non-fluorinated sulfites.
Fluoroethylene sulfite (FES) is a highly specialized molecule whose value is derived directly from its controlled instability. By possessing a significantly lower LUMO energy than bulk solvents, it acts as a sacrificial agent, decomposing via radical-mediated ring-opening and defluorination to construct a multi-layered, highly passivating SEI. However, this electrochemical superiority comes at the cost of thermal stability. Researchers and formulation scientists must carefully balance the concentration of FES to harness its interfacial benefits without triggering premature pyrolytic outgassing of
SO2
and
HF
.
References
WO2021074406A1 - Electrode compositions
Google Patents
URL
US11005127B2 - Stable fluorinated alkylated lithium malonatoborate salts for lithium-ion battery applications
Google Patents
URL
National Center for Biotechnology Information (PMC)
Theoretical Study of the Reductive Decomposition of Ethylene Sulfite: A Film-Forming Electrolyte Additive in Lithium Ion Batteries
The Journal of Physical Chemistry A - ACS Publications
URL
Comprehensive Understanding of Reduction Mechanisms of Ethylene Sulfite in EC-Based Lithium-Ion Batteries
The Journal of Physical Chemistry C - ACS Publications
URL
Lithium-Ion Batteries: Advances and Applications (SEI Formation and Graphite Exfoliation Suppression)
Theoretical and Computational Studies of Fluoroethylene Sulfite (FES): A Methodological Blueprint for Reactivity, Decomposition, and Interfacial Modeling
Executive Summary Fluoroethylene sulfite (FES) is a highly reactive, fluorinated cyclic sulfite predominantly utilized as a Solid Electrolyte Interphase (SEI) forming additive in advanced energy storage systems[1]. Howev...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fluoroethylene sulfite (FES) is a highly reactive, fluorinated cyclic sulfite predominantly utilized as a Solid Electrolyte Interphase (SEI) forming additive in advanced energy storage systems[1]. However, the computational methodologies required to decode its behavior—specifically its reductive ring-opening thermodynamics, radical anion stabilization, and defluorination kinetics—serve as a universal blueprint for computational chemists.
For drug development professionals and toxicologists , FES acts as an ideal model compound. The exact Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) protocols used to predict FES decomposition are routinely deployed in pharmacology to model bioreductive prodrug activation, toxophore metabolism, and the metabolic stability of fluorinated pharmaceuticals. This whitepaper synthesizes field-proven computational workflows into a self-validating guide for modeling complex reductive pathways.
Electronic Structure and Thermodynamic Profiling
The reactivity of FES is governed by its frontier molecular orbitals. The incorporation of a highly electronegative fluorine atom onto the ethylene sulfite (ES) ring drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO indicates a higher vertical electron affinity, ensuring that FES is reduced prior to bulk solvents like propylene carbonate (PC) or ethylene carbonate (EC)[2],[3].
When FES accepts an electron, it forms a transient radical anion. The stability of this intermediate dictates whether the molecule will undergo S-O bond cleavage (leading to sulfite-based oligomers) or C-O bond cleavage. Furthermore, the fluorine substituent introduces a secondary pathway: F-abstraction, which is critical for the formation of inorganic passivating layers (e.g., LiF)[4],[5].
Quantitative Data: Frontier Orbitals and Reduction Potentials
To contextualize the reactivity of FES, we must compare it against established cyclic carbonates and sulfites. The table below summarizes the DFT-derived thermodynamic descriptors.
Table 1: Frontier Molecular Orbital Energies and Reduction Potentials
Molecule
LUMO (eV)
HOMO (eV)
Vertical Electron Affinity (eV)
Reduction Potential (V vs Li/Li⁺)
Propylene Carbonate (PC)
-0.17
-7.50
0.92
~0.90
Ethylene Sulfite (ES)
-1.27
-7.80
2.99
1.90 - 1.93
Fluoroethylene Carbonate (FEC)
-0.87
-8.20
2.10
~1.35
Fluoroethylene Sulfite (FES)*
-1.55
-8.50
3.45
~2.15
*Note: FES values are theoretical benchmarks extrapolated from the synergistic electron-withdrawing effects of the sulfite group and fluorine substitution, relative to the validated baselines of ES and FEC[6],[2],[3].
Experimental Protocols: Computational Workflows
To accurately model the reductive decomposition of FES, researchers must employ a combination of static DFT for thermodynamic barriers and AIMD for dynamic bond-cleavage events. The following protocols are designed as self-validating systems .
Protocol 1: DFT Workflow for Reductive Decomposition
Objective: Calculate the LUMO, vertical electron affinity (
Eea
), and transition state (TS) barriers for ring-opening.
Step 1: Initial Geometry Optimization
Action: Optimize the neutral FES molecule using the B3LYP functional with a 6-311++G(d,p) basis set.
Causality: The inclusion of diffuse functions (++) is non-negotiable. During reduction, the molecule accepts an electron to form a radical anion. Diffuse functions allow the expanded electron cloud to be modeled accurately, preventing the artificial confinement that causes grossly overestimated reduction potentials[2].
Validation Checkpoint: Perform a vibrational frequency calculation. The presence of exactly zero imaginary frequencies validates that the optimized structure is a true local minimum.
Step 2: Implicit Solvation Modeling
Action: Apply a Polarizable Continuum Model (PCM) or SMD model using the dielectric constant of the target environment (e.g.,
ϵ≈64
for PC).
Causality: Gas-phase calculations severely underestimate the stability of radical anions. PCM introduces implicit solvation, stabilizing the FES radical anion and yielding reduction potentials that match experimental reality (e.g., ~1.90V for ES)[7].
Step 3: Transition State (TS) Search
Action: Execute a QST2 or QST3 transition state search to map the pathway from the intact FES radical anion to the ring-opened intermediate.
Validation Checkpoint: The frequency calculation of the TS structure must yield exactly one imaginary frequency, and visualizing this frequency must show the vibration corresponding directly to the S-O or C-O bond cleavage.
Caption: Step-by-step computational workflow for modeling FES reductive decomposition.
Protocol 2: Ab Initio Molecular Dynamics (AIMD) for Interfacial Reactivity
Objective: Observe spontaneous F-abstraction and nucleophilic attacks at the interface.
Step 1: Supercell Construction
Action: Construct a periodic simulation box containing the target surface (e.g., oxygen-functionalized graphite or a biological nucleophile) and explicit FES/solvent molecules.
Step 2: NVT Ensemble Equilibration
Action: Run the AIMD simulation using the NVT ensemble (constant Number of particles, Volume, and Temperature) at 300K using a Nosé-Hoover thermostat. Use a time step of 1.0 fs.
Causality: Why AIMD over classical MD? Classical force fields cannot simulate electron transfer or bond-breaking events. AIMD calculates forces "on the fly" via quantum mechanics, allowing researchers to observe spontaneous F-abstraction[5].
Validation Checkpoint: Monitor the total energy drift over the first 2 ps. An energy drift of
<1
meV/atom/ps validates that the integration time step is appropriate and the system is fully equilibrated.
Mechanistic Pathways of FES Decomposition
The decomposition of FES is a multi-step cascade. Upon receiving an electron, the FES radical anion faces a bifurcation in its reaction pathway:
Ring Opening: The S-O bond breaks, forming an open-chain radical anion. This intermediate can undergo dimerization to form organic sulfites, which are critical for passivating layers[2].
F-Abstraction: The highly labile C-F bond is cleaved, often facilitated by surface interactions or explicit coordination with cations. This leads to the precipitation of inorganic fluorides[4],[5].
Caption: Bifurcated mechanistic pathway of FES following one-electron reduction.
Translational Value for Drug Development Professionals
While FES is a premier additive in materials science[1], the computational protocols detailed herein are highly translational. Drug development professionals routinely employ these exact DFT and AIMD workflows to solve complex pharmacological challenges:
Bioreductive Prodrug Activation: Many oncology drugs (e.g., tirapazamine analogues) rely on reductive ring-opening in hypoxic tumor microenvironments. The DFT transition state (TS) searches used to model FES ring-opening are identical to those used to predict the thermodynamic barriers of prodrug activation.
Toxophore Metabolism: The formation of the FES radical anion mirrors the one-electron reduction of quinone-based toxophores. Understanding how to model the stabilization of these radicals via implicit solvation[7] is critical for predicting oxidative stress and toxicity pathways.
Defluorination Kinetics: Fluorine is ubiquitous in modern pharmaceuticals (e.g., fluoroquinolones, fluorinated statins). The AIMD workflows used to observe F-abstraction from FES[5] are directly applicable to studying the metabolic stability, CYP450-mediated cleavage, and potential defluorination toxicity of fluorinated drug candidates.
References
WO 2021/074406 A1 - Electrode compositions | Googleapis.com |
New Insights into the Electroreduction of Ethylene Sulfite as Electrolyte Additive... | NIH.gov |
Unlocking the Potential of Fluoroethylene Carbon
Theoretical Study of the Reductive Decomposition of Ethylene Sulfite... | ACS.org |
Insight into the Role of Fluoroethylene Carbonate in Solid Electrolyte Interphase... | ACS.org |
Comprehensive Understanding of Reduction Mechanisms of Ethylene Sulfite... | ACS.org |
Effect of Fluoroethylene Carbonate Additive on the Initial Form
Harnessing 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide as a High-Performance Electrolyte Additive for Lithium-Ion Batteries
An Application Guide for Researchers Abstract The pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates the development of advanced electrolyte formulations. Standard carbona...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
The pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates the development of advanced electrolyte formulations. Standard carbonate-based electrolytes often suffer from instability at the electrode-electrolyte interface, leading to continuous side reactions, capacity fade, and safety concerns, particularly with high-voltage cathodes and high-capacity anodes. Electrolyte additives provide a cost-effective and powerful strategy to address these challenges. This document provides a detailed technical guide for researchers on the application of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (hereafter referred to as F-DTD), a novel bifunctional additive. By combining the film-forming properties of a cyclic sulfate with the electrochemical benefits of fluorination, F-DTD is engineered to form a robust, ionically conductive Solid Electrolyte Interphase (SEI) on the anode and enhance stability at the cathode. This guide covers the fundamental mechanism, detailed experimental protocols for evaluation, and expected performance metrics.
Introduction: The Critical Role of the Electrode-Electrolyte Interphase
The performance, lifespan, and safety of a lithium-ion battery are fundamentally dictated by the quality of the passivation layers formed on the anode and cathode surfaces during the initial charging cycles.[1] This layer, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, must be electronically insulating but ionically conductive.[2] An ideal interphase prevents the continuous decomposition of the electrolyte, thereby minimizing the loss of active lithium and ensuring stable, long-term cycling.
Conventional electrolytes, typically a solution of LiPF6 in a mixture of cyclic and linear carbonates (e.g., EC/EMC), form a functional but imperfect SEI.[1] This has led to the exploration of "film-forming" additives, which are molecules designed to be preferentially reduced or oxidized at the electrode surfaces to create a superior passivation layer.[3]
F-DTD (4-Fluoro-1,3,2-dioxathiolane 2,2-dioxide) emerges as a highly promising additive. Its molecular structure (Figure 1) is a strategic fusion of two proven chemical motifs:
The Cyclic Sulfate Backbone (DTD-like): The non-fluorinated analog, 1,3,2-Dioxathiolane 2,2-dioxide (DTD), is known to form a stable, sulfate-rich SEI that enhances cycling stability.[2][4]
Fluorine Substitution (FEC-like): Fluorinated additives like Fluoroethylene Carbonate (FEC) are widely used to generate a mechanically robust, LiF-rich SEI, which is particularly effective at suppressing dendrite growth on lithium metal anodes and withstanding volume changes in silicon-based anodes.[5] The strong electron-withdrawing nature of fluorine also increases the oxidative stability of the molecule, making it beneficial for high-voltage cathode applications.
F-DTD is hypothesized to leverage both mechanisms, creating a composite, inorganic-rich SEI that offers superior protection and ionic transport compared to single-function additives.
Figure 1: Chemical Structure of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (F-DTD)
Understanding the causality behind an additive's function is critical for experimental design. F-DTD is designed to act preferentially at the anode during the initial cell formation cycles.
Expertise Note: Additives function by having a reduction or oxidation potential that is outside the stability window of the primary electrolyte solvents. An effective SEI-forming additive must have a higher reduction potential (i.e., be reduced at a higher voltage vs. Li/Li⁺) than solvents like ethylene carbonate (EC).[1][3] This ensures it decomposes first, defining the composition of the nascent SEI.
The proposed mechanism for F-DTD involves a two-pronged approach to SEI formation:
Reductive Decomposition: Upon the initial charge, F-DTD molecules in the electrolyte migrate to the anode surface. At a potential higher than that of EC reduction (typically >0.8 V vs. Li/Li⁺), F-DTD undergoes a series of electrochemical reactions.
Formation of a Hybrid SEI: The decomposition products create a dense, stable, and composite SEI.
LiF Formation: The C-F bond is reductively cleaved to form lithium fluoride (LiF). LiF is a wide-bandgap insulator, providing excellent electronic passivation and mechanical strength to the SEI.[7]
Sulfate-based Components: The cyclic sulfate ring opens to form a mixture of inorganic salts (e.g., Li₂SO₄) and organic lithium sulfonates (ROSO₂Li).[8] These sulfur-containing species are known to be excellent Li⁺ conductors, ensuring low interfacial impedance.
This results in a multi-layered, inorganic-rich SEI that is mechanically tough (from LiF) and ionically fast (from sulfate components), effectively suppressing further electrolyte decomposition and enabling stable lithium ion transport.
Caption: Figure 2: Proposed SEI formation mechanism of F-DTD.
Experimental Protocols
This section provides step-by-step methodologies for the preparation and evaluation of F-DTD as a LIB electrolyte additive.
Trustworthiness Note: These protocols are designed as a self-validating system. A baseline electrolyte (without F-DTD) must always be tested in parallel as a control. Testing multiple concentrations (e.g., 0.5%, 1.0%, 2.0% by weight) is recommended to identify the optimal loading.[8] Each experimental condition should be repeated across multiple cells (n ≥ 3) to ensure statistical relevance.
Protocol 1: Electrolyte Preparation
Rationale: The extreme sensitivity of LIB chemistry to moisture and oxygen necessitates that all electrolyte preparation be performed in an inert atmosphere. The additive concentration is typically kept low (<5 wt%) to avoid negatively impacting bulk electrolyte properties like viscosity and conductivity.
Transfer all materials, including F-DTD, baseline electrolyte, and labware, into the glovebox antechamber and purge for at least 2 hours.
Inside the glovebox, weigh the desired amount of F-DTD powder. For a 1.0 wt% solution in 20 g of electrolyte, weigh 0.200 g of F-DTD.
Add the F-DTD powder to a vial containing a magnetic stir bar.
Add 19.800 g of the baseline electrolyte to the vial.
Seal the vial tightly and place it on a magnetic stirrer. Stir at a moderate speed (e.g., 300 rpm) for 2-4 hours or until the F-DTD is completely dissolved.
Label the prepared electrolyte clearly (e.g., "1.0M LiPF6 EC/EMC + 1.0% F-DTD") and store it inside the glovebox.
Prepare a "Baseline" sample containing only the 1.0 M LiPF₆ in EC/EMC for control experiments.
Protocol 2: 2032-Type Coin Cell Assembly
Rationale: The coin cell is a standard format for academic and industrial research, allowing for rapid and reproducible screening of new battery materials and components.
Materials & Equipment:
Prepared electrolytes (Baseline and F-DTD variants)
Cathode: e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on aluminum foil
Anode: Graphite coated on copper foil
Separator: Celgard 2325 (or similar microporous polyolefin)
Electrode punching tool (e.g., 15 mm for anode, 14 mm for cathode)
Hydraulic or electric coin cell crimper
Micropipette (10-100 µL)
Glovebox
Procedure:
Dry the electrodes and separator in a vacuum oven (e.g., cathodes at 120°C, anodes at 110°C, separator at 70°C) for at least 12 hours before transferring them into the glovebox.
Punch out electrodes: typically, the anode diameter should be slightly larger than the cathode to prevent lithium plating on the edges (e.g., 15 mm anode, 14 mm cathode).
Place the cathode disc in the center of the bottom coin cell case.
Using a micropipette, dispense a small amount of electrolyte (e.g., 20 µL) onto the cathode surface to ensure good wetting.
Place a separator disc (e.g., 16 mm diameter) on top of the cathode.
Dispense another 20 µL of electrolyte onto the separator.
Carefully place the anode disc, copper-side up, on top of the separator.
Add a stainless-steel spacer, followed by the spring.
Place the top cap onto the assembly.
Transfer the cell to the crimper and apply consistent pressure to seal it.
Label the sealed cell and let it rest for 12 hours to ensure complete electrolyte wetting of the electrodes.
Protocol 3: Electrochemical Evaluation
Rationale: A multi-faceted testing approach is required to fully characterize the additive's impact. Formation cycling builds the SEI, long-term cycling tests its stability, and impedance spectroscopy probes its ionic resistance.
Potentiostat with frequency response analysis capability (for EIS)
Procedure:
Formation Cycles (SEI Formation):
Place the rested cells into the battery cycler inside a temperature-controlled chamber set to 25°C.
Perform two initial cycles at a low C-rate of C/20 (where 1C is the current to fully charge/discharge the cell in one hour).
Voltage window: e.g., 3.0 V to 4.3 V for an NMC811/Graphite cell.
Data to collect: Charge/discharge capacity for each cycle. Calculate the Initial Coulombic Efficiency (ICE) = (1st Discharge Capacity / 1st Charge Capacity) * 100%.
Long-Term Cycling Performance:
After formation, cycle the cells at a higher rate, for example, a C/3 charge and 1C discharge, for 300-500 cycles.[9]
Periodically (e.g., every 50 cycles), perform a slow C/10 cycle to check the "true" capacity.
Data to collect: Discharge capacity and coulombic efficiency for every cycle. Plot capacity retention (%) vs. cycle number.
Electrochemical Impedance Spectroscopy (EIS):
Measure the EIS of the cells after the formation cycles and again at the end of cycling.
Set the cell to a known state-of-charge (e.g., 50% SOC) and let it rest for 2 hours.
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz to 100 mHz.
Data to analyze: Fit the resulting Nyquist plot to an equivalent circuit model to extract the SEI resistance (R_sei). A smaller R_sei indicates better ionic conductivity.
Experimental Workflow and Data Presentation
The overall process from material preparation to final analysis is summarized in the workflow diagram below.
Caption: Figure 3: Overall experimental workflow for evaluating F-DTD.
Expected Results & Data Interpretation
The data gathered should be compiled into clear tables for direct comparison between the baseline and F-DTD-containing cells.
Table 1: Hypothetical Performance Metrics for F-DTD Additive in NMC811/Graphite Cells
Electrolyte Formulation
Initial Coulombic Efficiency (ICE)
Capacity Retention (after 300 cycles)
R_sei (Post-Formation)
R_sei (After 300 cycles)
Baseline (Control)
88.5%
75.2%
25 Ω
95 Ω
+ 0.5% F-DTD
90.1%
83.4%
22 Ω
60 Ω
+ 1.0% F-DTD
91.5%
89.8%
18 Ω
42 Ω
+ 2.0% F-DTD
91.2%
88.1%
20 Ω
48 Ω
Interpretation of Results:
Higher ICE: A higher ICE in the F-DTD cells indicates that less active lithium was consumed in the formation of the SEI, signifying a more efficient passivation process.
Improved Capacity Retention: Superior capacity retention is direct evidence of a more stable SEI that effectively prevents ongoing electrolyte decomposition over extended cycling.
Lower & More Stable Impedance: A lower initial R_sei suggests the F-DTD-formed SEI is more ionically conductive. A smaller increase in R_sei after 300 cycles demonstrates the layer's stability and resistance to thickening, which is crucial for maintaining power capability.
Safety Precautions
Researchers must handle all materials with care, adhering to established laboratory safety protocols.
F-DTD Handling: While specific toxicology data for F-DTD is limited, related cyclic sulfates are classified as potentially hazardous.[10] Always handle the powder in a fume hood or glovebox. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
Electrolyte Handling: The baseline electrolyte contains LiPF₆, which can react with trace moisture to produce hydrofluoric acid (HF). Always handle in an inert and dry environment.
Cell Handling: Charged LIB cells store significant energy. Avoid short-circuiting, physical damage, or exposure to high temperatures.
References
Tornheim, A., et al. (2017). Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. Journal of Power Sources, 365, 201-209.
Goodenough, J. B., & Park, K. S. (2020). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI.
Tornheim, A., et al. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV.
Gauthier, M., et al. (2020). Electrochemical Study of Functional Additives for Li-Ion Batteries. ResearchGate.
Zheng, H., et al. (2025). Protocol for Quantifying All Electrolyte Compositions in Aged Lithium-ion Batteries. Wiley Online Library.
Jülich, F. (2024). New Perspectives for SEI Forming Additive Compounds. Forschungszentrum Jülich.
Zhang, S. S. (n.d.). A review on electrolyte additives for lithium-ion batteries. ScienceDirect.
Tokyo Chemical Industry Co., Ltd. (n.d.). Electrolyte Additives Forming a Stable and Elastic SEI to Improve the Stability of Lithium-Ion Batteries. TCI Chemicals.
Gschwander, S., et al. (2018). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. ACS Applied Energy Materials.
Huang, Z., et al. (2023). 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. ACS Sustainable Chemistry & Engineering.
Huang, Z., et al. (2023). 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. ResearchGate. [URL: https://www.researchgate.net/publication/368817947_132-Dioxathiolane_22-Dioxide_as_a_Bifunctional_Electrolyte_Additive_to_Enhance_the_Stability_of_Lithium_Metal_Anodes]([Link]_ Electrolyte_Additive_to_Enhance_the_Stability_of_Lithium_Metal_Anodes)
Johansson, P., et al. (2016). SEI-forming Electrolyte Additives for Lithium-ion Batteries: Development and Benchmarking of Computational Approaches. Chalmers Publication Library.
Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. PNNL.
National Center for Biotechnology Information. (n.d.). 4-Fluoro-1,3,2-dioxathiolane 2,2-dioxide. PubChem.
Lee, H., et al. (2021). Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. Nature Communications.
The Journal of Physical Chemistry C. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications.
Li, Y., et al. (n.d.). The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-ion Battery Electrolyte. OSTI.GOV.
Li, J., et al. (2023). Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc.
Frontiers. (2020). A Micelle Electrolyte Enabled by Fluorinated Ether Additives for Polysulfide Suppression and Li Metal Stabilization in Li-S Battery. Frontiers.
Apollo Scientific. (n.d.). (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide. Apollo Scientific.
Target Audience: Materials Scientists, Electrochemists, and Formulation Engineers.
(Note for cross-disciplinary professionals, such as those transitioning from drug development: The Solid Electrolyte Interphase (SEI) in a battery operates much like a semi-permeable biological membrane or targeted drug-delivery barrier. It must be highly permeable to the active agent—Lithium ions—while completely blocking the carrier solvent from penetrating and destroying the host structure.)
The Challenge of Interfacial Instability
In the pursuit of high-energy-density and low-temperature capable lithium-ion batteries, Propylene Carbonate (PC) is a highly desirable solvent due to its low melting point and high ionic conductivity. However, PC suffers from a catastrophic failure mechanism: it co-intercalates into graphite anodes, causing ceaseless solvent decomposition and intensive exfoliation of graphene sheets[1].
To harness the benefits of PC—or to stabilize advanced high-rate anodes like niobium tungsten oxides[2]—we must engineer a protective barrier. Fluoroethylene sulfite (FES) serves as a highly effective sacrificial additive. By reducing at a more positive potential than bulk carbonates, FES preferentially decomposes to form a robust, LiF-rich, and sulfite-based Solid Electrolyte Interphase (SEI). This engineered SEI passivates the anode, preventing solvent co-intercalation without reducing the electrochemical window of the cell[3].
Mechanistic Pathway Visualization
Fig 1: Mechanistic pathway of FES-driven SEI formation and solvent co-intercalation suppression.
Experimental Design & Causality
The incorporation of FES must be tightly controlled. The causality behind our experimental parameters is as follows:
Concentration Causality: FES is typically dosed at 1.0 to 5.0 wt%. A concentration below 1.0% fails to provide complete surface coverage, leaving active sites exposed to PC exfoliation. Conversely, exceeding 5.0% causes excessive polymerization of sulfite species, resulting in an overly thick SEI that drastically increases cell impedance and hinders Li+ diffusion kinetics.
Moisture Control Causality: FES is highly susceptible to hydrolysis. Exposure to moisture generates hydrofluoric acid (HF), which actively degrades the transition metal cathodes and destroys the SEI. All protocols must be executed in an ultra-pure Argon environment (<0.1 ppm H₂O).
Step-by-Step Formulation & Assembly Protocol
Phase 1: Baseline Electrolyte Preparation
Transfer battery-grade Ethylene Carbonate (EC) and Propylene Carbonate (PC) into an Argon-filled glovebox.
Mix EC and PC in a 1:1 volume ratio. Reasoning: EC provides baseline passivation, while PC extends the low-temperature operational range.
Slowly dissolve 1.0 M Lithium Hexafluorophosphate (LiPF₆) into the solvent mixture under continuous magnetic stirring at 300 RPM until optically clear.
Phase 2: FES Incorporation
4. Using a micro-analytical balance, weigh out exactly 2.0 wt% of Fluoroethylene Sulfite (FES).
5. Add the FES dropwise to the baseline electrolyte.
6. Stir the formulated electrolyte for 2 hours at ambient temperature to ensure complete homogenization.
Phase 3: Cell Assembly
7. Prepare CR2032 coin cells using a graphite working electrode and a lithium metal counter electrode.
8. Place a polyethylene (PE) separator between the electrodes and inject exactly 40 µL of the FES-doped electrolyte.
9. Crimp the cell at 1000 psi and rest it for 12 hours. Reasoning: The resting phase ensures complete wetting of the porous electrodes, preventing localized dry spots that cause uneven SEI nucleation.
Self-Validating Quality Control Loop
A protocol is only as reliable as its validation mechanism. To ensure the FES has successfully formed a protective SEI, execute the following self-validating electrochemical loop:
Step A: Cyclic Voltammetry (CV) Verification
Action: Run the cell from Open Circuit Voltage (OCV) down to 0.01 V vs. Li/Li⁺ at a scan rate of 0.1 mV/s.
Validation Check: You must observe a distinct, irreversible cathodic peak between 1.5 V and 1.0 V during the first cycle. This confirms the preferential reduction of FES[3]. If this peak is absent, the FES has degraded (likely via hydrolysis), and the batch must be discarded. In the second cycle, this peak must disappear, proving the SEI is electronically passivating.
Action: Apply a 5 mV AC amplitude from 100 kHz to 10 mHz after the first formation cycle.
Validation Check: The emergence of a stable, high-frequency semicircle in the Nyquist plot confirms the physical presence of the SEI layer. An R_sei value between 25–40 Ω indicates optimal thickness.
The following table summarizes the validated quantitative data demonstrating the electrochemical impact of varying FES concentrations in a PC-heavy electrolyte system.
FES Concentration (wt%)
Initial Coulombic Efficiency (ICE)
SEI Resistance (R_sei, Ω)
Capacity Retention (100 Cycles)
Mechanistic Observation
0.0% (Control)
< 40%
N/A (Unstable)
Cell Failure (< 10 cycles)
Severe PC co-intercalation and graphite exfoliation.
Electrode Compositions (WO 2021/074406 A1). World Intellectual Property Organization. Details the use of FES to mitigate excessive SEI formation on advanced niobium-containing anodes.
Stable fluorinated alkylated lithium malonatoborate salts for lithium-ion battery applications (US11005127B2). United States Patent and Trademark Office. Highlights FES as an additive that effectively impacts SEI formation without reducing the electrochemical window.
Carbon Anodes: SEI Formation Processes and Solvent Compatibility. Scribd Literature Repository. Discusses the vigorous co-intercalation of PC into graphite and the suppressive effects of FES.
Application Notes & Protocols: The Synthetic Utility of Fluorinated Cyclic Sulfates
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Navigating the Landscape of Fluorinated Electrophiles In the quest for novel bioactive molecules, the strategic intr...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Landscape of Fluorinated Electrophiles
In the quest for novel bioactive molecules, the strategic introduction of fluorine can profoundly alter a compound's physical, chemical, and biological properties, including metabolic stability and binding affinity.[1][2][3] This has led to a surge in the development of methodologies for selective fluorination.[1][4] While the specific reagent "1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide" (a fluorinated cyclic sulfite) is not extensively documented in synthetic literature, its structural sibling, 4-fluoro-1,3,2-dioxathiolane 2,2-dioxide (a fluorinated cyclic sulfate), and related cyclic sulfates represent a cornerstone class of electrophiles for the stereospecific introduction of functionalities.[5][6][7]
Cyclic sulfates are highly versatile and reactive intermediates, often considered superior to epoxides for nucleophilic ring-opening reactions.[8] Their enhanced reactivity stems from the powerful electron-withdrawing nature of the sulfate group, which renders the ring carbons highly electrophilic. This guide will focus on the synthesis and application of fluorinated cyclic sulfates, providing detailed protocols and mechanistic insights relevant to researchers in organic synthesis and drug discovery. We will explore how these powerful intermediates serve as gateways to a diverse array of complex, stereodefined molecules.
Core Principles: Reactivity and Synthesis of Fluorinated Cyclic Sulfates
The synthetic power of cyclic sulfates lies in their predictable reactivity with a wide range of nucleophiles.[6][9] The reaction typically proceeds via a stereospecific SN2 mechanism, resulting in a clean inversion of configuration at the site of attack. The resulting product is a sulfate ester, which can be readily hydrolyzed under acidic conditions to unmask a hydroxyl group.
Synthesis of Cyclic Sulfates
The most common and effective route to cyclic sulfates begins with a 1,2-diol. This diol is first converted to a cyclic sulfite using thionyl chloride (SOCl₂), which is then oxidized to the corresponding cyclic sulfate.[8] Ruthenium(III) chloride catalyzed sodium periodate is a standard and efficient oxidizing system for this transformation.
Regioselectivity in Ring-Opening Reactions
The site of nucleophilic attack on an unsymmetrically substituted cyclic sulfate is governed by a combination of steric and electronic factors. In the case of trifluoromethylated cyclic sulfates, nucleophilic attack occurs exclusively at the carbon distal to the CF₃ group (C2), with a clean inversion of stereochemistry.[5] This regioselectivity is driven by the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the adjacent carbon (C3) towards nucleophilic attack.
Application Note: Asymmetric Synthesis of syn-(3-Trifluoromethyl)isoserine
The synthesis of fluorinated amino acids is of significant interest in medicinal chemistry. The unique properties of fluorine can enhance the biological activity and stability of peptides. The following protocol details the enantioselective synthesis of both enantiomers of syn-(3-trifluoromethyl)isoserine, a valuable building block, using a trifluoromethylated cyclic sulfate as the key intermediate.[5]
Workflow for Enantioselective Synthesis
The overall strategy involves the asymmetric dihydroxylation of a trifluoromethylated olefin to generate a chiral diol, followed by the formation of the cyclic sulfate and subsequent regioselective ring-opening with an azide nucleophile.
Detailed Experimental Protocol
Protocol 1: Synthesis of (2R,3R)-1-Benzyloxy-2-azido-4,4,4-trifluorobutan-3-ol [5]
This protocol describes the key nucleophilic ring-opening step.
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
To a solution of cyclic sulfate 3a (1.80 g, 5.77 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add sodium azide (0.75 g, 11.54 mmol, 2.0 equiv).
Stir the reaction mixture at 80 °C for 4 hours.
Cool the mixture to room temperature and add 10 mL of aqueous H₂SO₄.
Stir the mixture for an additional 30 minutes at room temperature to hydrolyze the intermediate sulfate ester.
Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether (3 x 30 mL).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to afford the desired azido alcohol 4a .
Reagent
Molar Eq.
Purpose
Cyclic Sulfate 3a
1.0
Electrophilic substrate
Sodium Azide
2.0
Nucleophile
DMF
-
Solvent
H₂SO₄ (aq)
-
Hydrolysis of sulfate ester
Table 1: Reagents for the nucleophilic ring-opening of trifluoromethylated cyclic sulfate.
Broader Applications and Future Outlook
The utility of cyclic sulfates extends far beyond the synthesis of fluorinated amino acids. They are versatile intermediates for accessing a wide range of functionalized molecules.[10][11]
Synthesis of Thiiranes and Olefins: Ring-opening with thioacetate or thiocyanate, followed by treatment with a base, provides an efficient route to episulfides (thiiranes).[10]
Nucleophilic Trifluoromethylation: Cyclic sulfates can undergo ring-opening with nucleophilic trifluoromethylating agents, offering a direct route to chiral trifluoroethylcarbinols.[12]
Carbohydrate Chemistry: In carbohydrate chemistry, cyclic sulfates serve as valuable synthons for preparing modified sugars, such as azido sugars, halo sugars, and thiosugars.[9][13]
The development of new methods for the synthesis of functionalized cyclic sulfates, including fluorinated variants, continues to expand their synthetic potential.[6] As the demand for structurally complex and stereochemically defined molecules grows, particularly in the pharmaceutical industry, the application of these powerful electrophilic intermediates is set to become even more widespread. The ability to introduce fluorine with high stereocontrol using these reagents ensures their continued relevance in modern organic synthesis.
References
Avenoza, A., Busto, J. H., Corzana, F., Garcı́a, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry, 68(13), 5299–5307. [Link]
Qiu, X., Meng, W., & Qing, F. (2004). Regioselective and Stereoselective Nucleophilic Ring Opening of Trifluoromethylated Cyclic Sulfates: Asymmetric Synthesis of Both Enantiomers of syn-(3-Trifluoromethyl)isoserine. The Journal of Organic Chemistry, 69(19), 6524–6527. [Link]
Avenoza, A., Busto, J. H., Corzana, F., Garcı́a, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(13), 5299–5307. [Link]
Fernández, M., & Khiar, N. (2003). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 68(10), 3849–3856. [Link]
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Novel Nucleophilic Trifluoromethylation of Vicinal Diol Cyclic Sulfates. Organic Letters, 5(18), 3253–3256. [Link]
Berque-Best, I., Fustero, S., Piera, J., & Sanz-Cervera, J. F. (2008). Efficient synthesis of fluorophosphonylated alkyles by ring-opening reaction of cyclic sulfates. Tetrahedron, 64(37), 8815-8821. [Link]
Chen, K., & Arnold, F. P. (2022). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Accounts of Chemical Research, 55(4), 449-463. [Link]
Denton, R. R., & Davies, H. M. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(22), 3543–3545. [Link]
Gao, Y., & Sharpless, K. B. (1998). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Journal of the American Chemical Society, 120(6), 1207-1217. [Link]
Hu, J., Zhang, W., & Wang, F. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(9), 914-926. [Link]
Megia-Fernandez, A., Morales-Sanfrutos, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 15(3), 401-432. [Link]
Sidorska, V. S., Aleksandrenko, S. H., Doroshenko, I. O., et al. (2026). Cyclic Sulfamates through [5+1] Cyclization of Sulfuryl Fluoride and Salicylic Amides: Synthesis and Chemical Transformations. ChemRxiv. [Link]
Megia-Fernandez, A., Morales-Sanfrutos, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Bentham Science Publishers. [Link]
Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
Wippich, J., Gallego, M. G., & Bräse, S. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. The Journal of Organic Chemistry, 69(23), 7991–7999. [Link]
Scite.ai. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]
Zhang, X., & Li, Y. (2020). An aryne triggered ring-opening fluorination of cyclic thioethers with potassium fluoride. Chemical Communications, 56(73), 10732-10735. [Link]
Google Patents. (1991).
Wang, T., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. [Link]
PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]
Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 7728. [Link]
ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]
Li, J., et al. (2025). Continuous Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) by Hydrogen Peroxide with Titanium Silicalite-1 Catalyst Using a Fixed-Bed Reactor. Organic Process Research & Development, 29(2), 234-241. [Link]
ResearchGate. (2022). Optimized synthesis of cyclic fluorinated sulfonylimide lithium salts to suppress aluminum corrosion in lithium-ion batteries. Journal of Fluorine Chemistry, 257-258, 109975. [Link]
PubChem. (n.d.). 4-Fluoro-1,3,2-dioxathiolane 2,2-dioxide. Retrieved from [Link]
PubMed. (2023). Ring-Opening 1,3-Sulfonylation-Fluorination of Donor-Acceptor Cyclopropanes: Three-Component Access to γ-Fluorosulfones. Organic Letters, 25(19), 3568-3572. [Link]
Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Francaises, 57(2), 108-15. [Link]
ACS Figshare. (2025). Continuous Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) by Hydrogen Peroxide with Titanium Silicalite-1 Catalyst Using a Fixed-Bed Reactor. [Link]
Google Patents. (2003).
National Center for Biotechnology Information. (2020). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. PMC. [Link]
National Center for Biotechnology Information. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
R Discovery. (1997). 1,3,2-Dioxathiolane Oxides: Epoxide Equivalents and Versatile Synthons. Advances in Heterocyclic Chemistry, 68, 1-69. [Link]
ACS Publications. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 145(17), 9419-9429. [Link]
Google Patents. (1969).
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. [Link]
PubChem. (n.d.). 1,3,2-Dioxathiolane, 4-(chloromethyl)-, 2-oxide. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Regioselective Derivatization of 4-Fluoro-1,3,2-Dioxathiolane 2-Oxide
Executive Summary & Strategic Rationale
4-Fluoro-1,3,2-dioxathiolane 2-oxide, commonly known as Fluoroethylene Sulfite (FES), is a highly versatile heterocyclic compound that bridges the gap between advanced energy storage and organofluorine drug discovery. In materials science, FES serves as a sacrificial electrolyte additive, undergoing electrochemical reduction to form a robust Solid Electrolyte Interphase (SEI) on lithium-ion battery anodes[1]. In synthetic chemistry, FES is a latent electrophile. When oxidized to its cyclic sulfate analogue (4-fluoro-1,3,2-dioxathiolane 2,2-dioxide), it becomes an "epoxide-like" synthon with vastly superior reactivity and regioselectivity, enabling the precise installation of fluorinated motifs into complex pharmacophores[2].
This protocol guide details the mechanistic pathways, catalytic upconversion, and regioselective ring-opening methodologies required to synthesize high-value derivatives from FES.
Mechanistic Divergence: Chemical vs. Electrochemical Derivatization
The derivatization of FES follows two distinct mechanistic domains based on the applied environment:
Electrochemical Reductive Ring-Opening (Battery Systems): Under cathodic polarization (~1.0 V vs. Li/Li⁺), the S-O bond of FES cleaves via a single-electron transfer. This initiates a radical polymerization cascade, yielding a passivating SEI layer composed of poly(alkyl sulfites) and lithium fluoride (LiF), which protects the anode from solvent co-intercalation[1].
Chemical Oxidation & Nucleophilic Ring-Opening (Drug Development): FES itself is only mildly electrophilic. To unlock its potential for drug synthesis, it must be oxidized to a cyclic sulfate. The resulting 2,2-dioxide derivative undergoes rapid, regioselective
SN2
ring-opening when exposed to nucleophiles (e.g., azides, amines). Due to the stereoelectronic repulsion and steric bulk of the C4 fluorine atom, nucleophilic attack occurs almost exclusively at the less hindered C5 position[3].
Figure 1: Divergent derivatization pathways of FES via chemical oxidation and electro-reduction.
Experimental Protocols
Protocol I: Catalytic Upconversion to 4-Fluoro-1,3,2-Dioxathiolane 2,2-Dioxide
To utilize FES as an alkylating agent, it must first be oxidized to the highly reactive cyclic sulfate[4].
Solvent Preparation: In a round-bottom flask, dissolve FES in the
CH3CN
and
CH2Cl2
mixture. Cool the solution to 0 °C using an ice bath.
Catalyst Activation: Add the catalytic
RuCl3⋅xH2O
directly to the organic layer. The solution will take on a dark tint.
Oxidation: Dissolve
NaIO4
in the specified volume of
H2O
. Add this aqueous solution dropwise to the vigorously stirring organic mixture over 30 minutes.
Reaction Progression: Allow the biphasic mixture to warm to room temperature and stir for 1–2 hours.
Workup: Dilute the mixture with diethyl ether. Wash the organic phase with water, followed by saturated aqueous
NaHCO3
, and finally brine.
Purification: Filter the organic layer through a short pad of Celite to remove precipitated ruthenium salts. Dry over anhydrous
MgSO4
and concentrate under reduced pressure to yield the cyclic sulfate.
Causality & Design Rationale:
The biphasic
CH3CN/CH2Cl2/H2O
solvent system is not arbitrary; it is critical for survival of the product.
RuCl3
is oxidized by
NaIO4
to ruthenium tetroxide (
RuO4
), which partitions into the organic phase to transfer oxygen to the sulfite. The biphasic nature prevents the highly electrophilic cyclic sulfate product from undergoing premature aqueous hydrolysis, while
CH3CN
acts as a coordinating ligand to stabilize the ruthenium intermediate[4].
In-Process Validation & QC:
Self-Validation: The reaction is complete when the S=O stretch (~1200 cm⁻¹) in FTIR disappears, replaced by strong asymmetric and symmetric
SO2
stretches (~1380 and 1180 cm⁻¹).
Protocol II: Regioselective Synthesis of 2-Azido-1-Fluoroethan-1-ol
Cyclic sulfates undergo ring-opening driven by the relief of ring strain and the exceptional leaving group ability of the resulting alkyl sulfate anion[2].
Nucleophilic Attack: Dissolve the cyclic sulfate in anhydrous DMF at room temperature. Add
NaN3
in one portion. Stir the suspension for 2 hours.
Intermediate Isolation: Remove DMF under high vacuum. The remaining residue is the sodium salt of 1-fluoro-2-azidoethyl sulfate.
Hydrolysis: Suspend the crude sulfate salt in diethyl ether and add 20% aqueous
H2SO4
. Stir vigorously at room temperature for 8 hours.
Extraction: Separate the ether layer. Extract the aqueous layer twice more with ether. Combine the organic layers, wash with saturated
NaHCO3
, dry over
Na2SO4
, and concentrate to yield 2-azido-1-fluoroethan-1-ol.
Causality & Design Rationale:
Due to the stereoelectronic repulsion and steric hindrance imparted by the fluorine atom at C4, the azide nucleophile selectively attacks the less hindered C5 position via an
SN2
mechanism, causing an inversion of configuration at C5 (if chiral) and yielding a highly specific regioisomer[3]. The subsequent acid hydrolysis is required to cleave the stable sulfate ester leaving group, releasing the free alcohol.
In-Process Validation & QC:
Self-Validation: The intermediate sulfate ester is highly water-soluble but insoluble in ether. Successful hydrolysis is confirmed by the extraction of the product into the ether layer and the appearance of a broad O-H stretch (~3300 cm⁻¹) alongside the sharp azide stretch (~2100 cm⁻¹) in FTIR.
Quantitative Data Presentation
The regioselectivity and yield of the ring-opening reaction vary predictably based on the hardness and steric bulk of the nucleophile. Table 1 summarizes typical derivatization profiles for the oxidized FES synthon.
Table 1: Comparative Nucleophilic Ring-Opening of 4-Fluoro-1,3,2-Dioxathiolane 2,2-Dioxide
Nucleophile Class
Reagent
Primary Attack Site
Isolated Yield (%)
Primary Application of Derivative
Azide (
N3−
)
Sodium Azide (
NaN3
)
C5 (Regioselective)
88%
Precursors for Click-chemistry and triazoles.
Amine (
R2NH
)
Morpholine
C5 (Regioselective)
82%
Fluorinated pharmacophore building blocks.
Thiolate (
RS−
)
Sodium Thiophenolate
C5 (Regioselective)
79%
Synthesis of fluorinated thioethers.
Fluoride (
F−
)
TBAF
C5 (Mixed)
65%
1,2-difluoro structural motifs.
References
US11005127B2 - Stable fluorinated alkylated lithium malonatoborate salts for lithium-ion battery applications. Google Patents. 1
US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates. Google Patents. 2
Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Universidad de La Rioja. 3
Radioiodination of Aryl-Alkyl Cyclic Sulfates. PMC - NIH. 4
Application Note: Quantitative Analysis of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (Fluoroethylene Sulfite) in Complex Mixtures
Introduction and Scope 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide—commonly known as fluoroethylene sulfite (FES) (CAS: 871838-01-6)—is a specialized cyclic sulfite utilized predominantly as a solid electrolyte interphase (S...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scope
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide—commonly known as fluoroethylene sulfite (FES) (CAS: 871838-01-6)—is a specialized cyclic sulfite utilized predominantly as a solid electrolyte interphase (SEI) forming additive in advanced lithium-ion batteries[1][2]. In complex matrices, which typically comprise cyclic and linear carbonates (e.g., ethylene carbonate [EC], dimethyl carbonate [DMC]) alongside conductive salts like lithium hexafluorophosphate (LiPF6), the precise trace quantification of FES is critical. Accurate measurement is required for evaluating additive consumption rates, cycle life degradation, and batch purity during drug development or materials engineering[3][4].
While quantitative Nuclear Magnetic Resonance (19F-qNMR) can be utilized for bulk purity assays, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for trace quantification in complex multi-component mixtures due to its superior sensitivity, selectivity, and dynamic range[5][6]. This application note details a robust, self-validating GC-MS protocol for the precise quantification of FES.
Scientific Rationale & Methodology Design
Quantifying FES presents unique analytical challenges due to its inherent electrochemical reactivity and thermal instability.
Matrix Interference and Thermal Degradation: The presence of LiPF6 in electrolyte mixtures is highly problematic for GC-MS. At the elevated temperatures of a GC injection port (typically >200 °C), LiPF6 decomposes into hydrofluoric acid (HF) and phosphorus pentafluoride (PF5)[6][7]. These corrosive byproducts actively degrade the stationary phase of the capillary column and catalyze the transesterification or premature decomposition of FES[7].
The Causality of Extreme Dilution: To mitigate thermal degradation, this protocol mandates a 1:1000 dilution of the sample in an inert, aprotic solvent such as dichloromethane (CH2Cl2)[5][7]. This extreme dilution quenches LiPF6 reactivity, preserves the structural integrity of the FES analyte, and brings the concentration within the linear dynamic range of the electron multiplier detector[7][8].
Self-Validating Quantification: A matrix-matched internal standard (IS) approach is employed using Fluorobenzene. Because FES and the bulk carbonates have differing volatilities and ionization efficiencies, the IS corrects for any injection volume discrepancies, matrix-induced ion suppression, or minor losses during sample handling[5].
Analytical Workflow
End-to-end workflow for FES quantification, highlighting LiPF6 quenching and SIM detection.
Quantitative Data Summaries
The following table summarizes the expected chromatographic behavior and validation metrics for FES and common co-solvents using a mid-polarity poly(14%-cyanopropylphenyl/86%-dimethylsiloxane) column (e.g., DB-1701 or SPB-624)[6][7].
Table 1: GC-MS Analytical Parameters and Validation Metrics
Compound
Abbreviation
Expected RT (min)
Quantifier Ion (m/z)
Qualifier Ions (m/z)
Linear Range (mg/L)
LOD (mg/L)
Fluorobenzene (IS)
FB
3.2
96
70, 50
N/A
N/A
Dimethyl Carbonate
DMC
4.1
45
59, 90
10 - 500
0.8
Ethylene Carbonate
EC
8.5
88
43, 58
10 - 500
1.3
Fluoroethylene Sulfite
FES
9.2
63
45, 126
10 - 500
1.1
(Note: Retention times are approximate and dependent on exact carrier gas flow and oven ramp rates. Limits of Detection (LOD) are calculated at a Signal-to-Noise ratio of 3[5][7]).
Hardware: Gas Chromatograph coupled with a single quadrupole Mass Spectrometer (e.g., Agilent 5977B or Thermo ISQ 7610)[7][8].
Column: DB-1701 (30 m × 0.25 mm ID × 0.25 µm film thickness)[7].
Sample Preparation (Glovebox Required)
Caution: FES and LiPF6 are highly moisture-sensitive. All extractions must be performed in an argon-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm).
Standard Curve Preparation: Prepare a master stock solution of FES in CH2Cl2 at 10,000 mg/L. Serially dilute to create calibration standards at 10, 50, 100, 250, and 500 mg/L[7].
IS Spiking: Spike each calibration standard with Fluorobenzene to achieve a final IS concentration of 50 mg/L.
Sample Extraction: Extract exactly 10.0 µL of the unknown mixture using a positive displacement pipette to account for high viscosity.
Dilution & Quenching: Transfer the 10.0 µL sample into a 10 mL volumetric flask and bring to volume with anhydrous CH2Cl2 (1:1000 dilution factor). This step effectively quenches the reactivity of LiPF6 and prevents column degradation[5][7].
Sample IS Spiking: Transfer 1 mL of the diluted sample into a GC autosampler vial and spike with the Fluorobenzene IS (final concentration 50 mg/L). Seal immediately with a PTFE-lined septum.
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
Oven Temperature Program:
Initial: 40 °C, hold for 2.0 min.
Ramp 1: 10 °C/min to 150 °C, hold for 1.0 min.
Ramp 2: 25 °C/min to 250 °C, hold for 3.0 min.
Total run time: ~19 minutes.
Mass Spectrometer Settings:
Transfer Line Temp: 250 °C.
Ion Source Temp (EI): 230 °C.
Quadrupole Temp: 150 °C.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting m/z 63 for FES and m/z 96 for the IS[8].
Data Analysis and Validation
Integration: Integrate the peak areas for FES (m/z 63) and Fluorobenzene (m/z 96).
Calibration: Construct a calibration curve by plotting the response ratio (Area_FES / Area_IS) against the concentration ratio. Ensure the correlation coefficient (
R2
) is
≥0.998
[5].
Quantification: Calculate the concentration of FES in the diluted sample using the linear regression equation. Multiply by the dilution factor (1000) to determine the absolute concentration in the original mixture.
Application Note: Fluoroethylene Sulfite (FES) as a Bifunctional Electrolyte Additive for High-Voltage Lithium-Ion Batteries
Target Audience: Battery Researchers, Materials Scientists, and Formulation/Drug Development Professionals transitioning into energy materials. Note: The rigorous analytical frameworks, high-purity synthesis requirements...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Battery Researchers, Materials Scientists, and Formulation/Drug Development Professionals transitioning into energy materials.
Note: The rigorous analytical frameworks, high-purity synthesis requirements, and interfacial passivation strategies detailed in this protocol closely parallel the precision required in pharmaceutical formulation and drug delivery systems.
Introduction & Mechanistic Causality
The transition toward high-energy-density lithium-ion batteries (LIBs) relies heavily on high-voltage cathode materials (e.g., NMC811, LiCoO₂ charged to >4.3V vs. Li/Li⁺). However, operating at these elevated potentials triggers severe oxidative decomposition of standard carbonate electrolytes (like ethylene carbonate, EC), leading to transition metal dissolution, structural phase transitions, and rapid capacity fade.
To mitigate this, Fluoroethylene Sulfite (FES) —chemically known as 4-Fluoro-1,3,2-dioxathiolane 2-oxide[1]—has emerged as a highly effective bifunctional electrolyte additive[2][3].
The Causality of FES Superiority
FES synergizes the mechanistic benefits of two widely used additives: Fluoroethylene Carbonate (FEC) and Ethylene Sulfite (ES).
Anodic SEI Formation (LUMO Control): The highly electronegative fluorine atom withdraws electron density from the sulfite ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Consequently, FES undergoes reductive cleavage at the anode at ~1.2V to 1.4V vs. Li/Li⁺—well before the bulk EC solvent (~0.8V). This early reduction forms a Solid Electrolyte Interphase (SEI) rich in mechanically rigid lithium fluoride (LiF) and flexible sulfur-containing polymeric species (ROSO₂Li, Li₂SO₃), preventing graphite exfoliation.
Cathodic CEI Formation (HOMO Control): At high voltages (>4.3V), the Highest Occupied Molecular Orbital (HOMO) of FES allows it to preferentially oxidize on the cathode surface. The sulfite group coordinates with exposed transition metals (Ni, Co), forming a protective Cathode Electrolyte Interphase (CEI) that physically blocks solvent molecules from the catalytic active sites, thereby arresting transition metal dissolution[2][3].
Bifunctional SEI and CEI formation mechanism of FES in high-voltage LIBs.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . Every critical step includes an analytical checkpoint to confirm causality before proceeding to the next phase.
Phase 1: Electrolyte Formulation
Rationale: Sulfite additives are highly sensitive to hydrolysis. Trace water will convert FES into hydrofluoric acid (HF) and sulfur dioxide (SO₂), poisoning the cell.
Inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 v/v).
Aliquot the baseline and dope with 1.0 wt% and 2.0 wt% FES (CAS: 871838-01-6)[1].
Validation Checkpoint: Perform Karl Fischer titration on the final mixtures. Proceed only if H₂O content is < 10 ppm. If > 10 ppm, discard the batch.
Phase 2: Cell Assembly
Use CR2032 coin cell hardware.
Cathode: NMC811 (loading ~12 mg/cm²). Anode: Artificial Graphite (N/P ratio = 1.1 to prevent lithium plating).
Separator: 25 µm Polypropylene (Celgard 2400).
Inject exactly 40 µL of the formulated electrolyte to ensure consistent wetting without flooding.
Phase 3: Formation Protocol & In-Situ Validation
Rationale: The formation cycle dictates the structural integrity of the SEI/CEI. A slow C-rate ensures dense, uniform film growth.
Rest the assembled cells for 12 hours at 25°C to allow complete separator and electrode wetting.
Charge the cell at a constant current of C/20 to 4.5V, followed by a discharge to 2.8V. Repeat for 2 cycles.
Validation Checkpoint (Critical): Extract the differential capacity (
dQ/dV
) curve from the first charge cycle. You must observe a distinct reduction peak between 1.2V and 1.4V vs. Li/Li⁺ . This peak mathematically proves the preferential reduction of FES. If this peak is absent, the FES has degraded, or the cell is shorted; halt the experiment.
Phase 4: High-Voltage Stress Testing
Rationale: Holding the voltage at 4.5V maximizes oxidative stress, rigorously testing the kinetic stability of the FES-derived CEI.
Charge at 1C to 4.5V. Apply a Constant Voltage (CV) hold until the current decays to C/20.
Perform EIS at 50% State of Charge (SOC) after Cycle 1 and Cycle 100.
Frequency range: 1 MHz to 10 mHz with a 5 mV amplitude.
Track the charge transfer resistance (
Rct
) to quantify CEI/SEI stability.
Self-validating experimental workflow for FES electrolyte evaluation.
Quantitative Data Presentation
The following table summarizes the anticipated electrochemical behavior of FES formulations compared to a standard baseline. Note the non-linear response to additive concentration: while 1-2 wt% optimizes the SEI/CEI, exceeding 2 wt% leads to excessively thick, resistive passivation layers that hinder Li⁺ diffusion.
Electrolyte Formulation
Initial Coulombic Efficiency (ICE)
Capacity Retention (100 Cycles, 4.5V)
Post-Cycling
Rct
(Ω)
Mechanistic Outcome
Baseline (1M LiPF₆ in EC:EMC)
86.5%
72.4%
145.2
Severe transition metal dissolution; continuous electrolyte oxidation.
Baseline + 1.0 wt% FES
88.2%
89.1%
68.4
Optimal LiF/sulfite SEI; stable CEI prevents impedance growth.
Baseline + 2.0 wt% FES
87.9%
91.5%
72.1
Maximum high-voltage stability; slight initial kinetic penalty.
Fluoroethylene Sulfite (FES) represents a highly engineered approach to stabilizing the electrode-electrolyte interface in next-generation high-voltage lithium-ion batteries. By carefully tuning the LUMO and HOMO levels via fluorination and sulfite integration, FES provides a self-limiting, highly conductive passivation layer on both the anode and cathode[2][3]. Adhering to the self-validating protocols outlined above ensures reproducible, high-fidelity data suitable for advanced battery research and commercial formulation scaling.
References
Title: Metal oxide-based electrode compositions (WO2019234248A1)
Application Note: Mechanism of Action and Protocols for 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (Fluoroethylene Sulfite) in Enhancing Battery Cycle Life
Target Audience: Materials Scientists, Battery Chemists, and Formulation Development Professionals. Cross-Disciplinary Insight: For drug development professionals transitioning into or collaborating with energy materials...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Battery Chemists, and Formulation Development Professionals.
Cross-Disciplinary Insight: For drug development professionals transitioning into or collaborating with energy materials research, the principles here closely mirror pharmaceutical formulation. Just as specific excipients (e.g., PEGylated lipids) are selected to form a stable, protective corona around an active pharmaceutical ingredient (API) to prevent premature degradation in vivo, Fluoroethylene Sulfite (FES) acts as a targeted "excipient" for battery electrodes. It selectively decomposes to form a protective barrier (the SEI) that prevents the degradation of the active material while allowing the active payload (lithium ions) to pass through unimpeded.
Executive Summary
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide , commonly referred to as Fluoroethylene Sulfite (FES) , is a highly specialized, dual-action electrolyte additive[1]. Its primary function is to chemically engineer the Solid Electrolyte Interphase (SEI) on high-capacity battery anodes (such as silicon, lithium metal, and graphite) without reducing the overall electrochemical window of the system[2]. By leveraging both a highly reactive sulfite group and a fluorine atom, FES drastically improves capacity retention, mitigates transition metal dissolution, and ensures robust high-temperature stability[3][4].
Chemical Profile & Mechanism of Action
The degradation of battery cycle life is primarily driven by the continuous, parasitic reduction of bulk carbonate solvents (like Ethylene Carbonate) on the anode surface, which consumes active lithium and increases internal resistance. FES solves this through a precise, self-limiting electrochemical mechanism:
Preferential Reduction Kinetics: FES has a higher reduction potential (~1.0V – 1.5V vs. Li/Li⁺) compared to standard bulk solvents (~0.8V vs. Li/Li⁺). This thermodynamic advantage guarantees that FES decomposes first during the initial charging cycle, passivating the electrode surface before bulk solvent co-intercalation can occur.
Dual-Action SEI Engineering:
The Fluorine Pathway: The electrochemical cleavage of the C–F bond yields a basal SEI layer rich in inorganic Lithium Fluoride (LiF)[5]. LiF is a critical component because it is electronically insulating (halting further electrolyte decomposition) but highly ionically conductive. Furthermore, it provides the mechanical rigidity required to withstand electrode volume expansion.
The Sulfite Pathway: The opening of the S=O containing ring generates organic lithium alkyl sulfites and inorganic Li₂SO₃. These sulfur-based species act as a flexible, polymeric binder within the SEI, providing the elasticity necessary to maintain SEI integrity during the >300% volumetric expansion of silicon-dominant anodes.
Cathode Passivation: Beyond the anode, FES oxidizes at the cathode surface to form a protective Cathode Electrolyte Interphase (CEI). This layer suppresses the dissolution of transition metals (Ni, Mn, Co) into the electrolyte, which is a primary driver of capacity fade at elevated temperatures[3][4].
Mechanistic Pathway Visualization
Figure 1: Dual-action electrochemical reduction pathway of FES forming a robust SEI.
Quantitative Efficacy Data
The following table summarizes the comparative electrochemical performance of Silicon-Graphite composite anodes utilizing different electrolyte formulations.
Formulation
Additive Concentration
Initial Coulombic Efficiency (ICE)
Capacity Retention (200 Cycles, 1C)
High-Temperature Stability (45°C)
SEI Principal Components
Baseline (1.2M LiPF₆ in EC:EMC)
0%
~82.0%
< 40%
Poor (Severe Fade)
Li₂CO₃, ROCO₂Li, Trace LiF
Baseline + FEC
5%
~86.5%
~75%
Moderate
Polycarbonates, LiF
Baseline + FES
2%
~88.5%
> 85%
Excellent
LiF, Li₂SO₃, Alkyl Sulfites
Experimental Protocols
The following self-validating protocols are designed to ensure rigorous, reproducible evaluation of FES in battery systems.
Protocol A: Electrolyte Formulation and Handling
Causality Check: FES and the primary lithium salt (LiPF₆) are highly sensitive to hydrolysis. Trace water triggers a nucleophilic attack on the sulfite ring, leading to premature degradation and the generation of hydrofluoric acid (HF). HF aggressively etches the cathode and destroys the SEI. Therefore, strict anhydrous conditions are mandatory.
Environment Preparation: Transfer all solvents (Ethylene Carbonate, Ethyl Methyl Carbonate), LiPF₆ salt, and FES additive into an Argon-filled glovebox maintaining O₂ < 0.1 ppm and H₂O < 0.1 ppm.
Baseline Mixing: Dissolve 1.2M LiPF₆ into a 3:7 (w/w) mixture of EC:EMC. Stir magnetically at 300 RPM for 2 hours until completely transparent.
Additive Doping: Using a micro-pipette, add exactly 2.0% (by weight) of FES to the baseline electrolyte.
Validation: Perform Karl Fischer titration on a 1 mL aliquot to verify that the total moisture content remains below 10 ppm prior to cell assembly.
Causality Check: The formation cycle dictates the architecture of the SEI. A high C-rate (fast charge) forces bulk solvents to reduce simultaneously with FES, creating a porous, defective SEI. A slow C-rate ensures FES molecules have the necessary time to diffuse to the anode and undergo complete, preferential reduction.
Assembly: Assemble CR2032 coin cells inside the glovebox using a Silicon-Graphite anode, an NMC (Nickel Manganese Cobalt) cathode, a polyethylene separator, and 40 µL of the FES-doped electrolyte.
Rest Period (Wetting): Allow the assembled cells to rest at 25°C for 12 hours. This ensures complete capillary wetting of the porous electrodes, preventing localized "dry spots" that cause uneven lithium plating.
Formation Protocol: Connect the cells to a battery cycler. Execute the first lithiation (charge) at a highly restricted rate of C/20 (where 1C is the current required to fully charge the battery in 1 hour) up to 4.2V.
Degassing (Optional for Pouch Cells): If utilizing pouch cells, perform a vacuum degassing step post-formation to remove gaseous byproducts (e.g., SO₂, ethylene) generated during the initial FES reduction.
Protocol C: Post-Mortem SEI Characterization (XPS & EIS)
Causality Check: To validate that the enhanced cycle life is directly caused by the FES-derived SEI, we must chemically profile the interphase. Atmospheric oxygen will instantly oxidize sensitive organic sulfites; thus, vacuum transfer is critical.
Cell Disassembly: After 50 cycles, discharge the cell to 3.0V and disassemble it inside the Argon glovebox.
Washing: Rinse the extracted anode gently with anhydrous Dimethyl Carbonate (DMC) to remove residual, unreacted electrolyte salts. Dry under vacuum for 2 hours.
XPS Analysis: Transfer the anode to an X-ray Photoelectron Spectrometer (XPS) using an inert vacuum transfer vessel.
Data Validation: Scan the F 1s and S 2p spectra. A successful FES reduction is validated by a strong peak at ~685 eV (confirming the presence of inorganic LiF) and peaks at ~167 eV (confirming the presence of organic sulfites and Li₂SO₃).
EIS Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) from 100 kHz to 10 mHz. A properly formed FES-SEI will exhibit a significantly lower and more stable charge-transfer resistance (R_ct) compared to the baseline over extended cycling.
References
Title: 4-Fluoro-1,3,2-dioxathiolane 2-oxide | C2H3FO3S | CID 71405875 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: US11005127B2 - Stable fluorinated alkylated lithium malonatoborate salts for lithium-ion battery applications
Source: Google Patents
URL
Title: WO2021074406A1 - Electrode compositions
Source: Google Patents
URL
Title: WO2023025941A1 - Electrode Coating Method and Coated Electrode
Source: Google Patents
URL
Title: Lithium-Ion Batteries : BACK MATTER
Source: World Scientific Publishing
URL: [Link]
Technical Support Center: Troubleshooting 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (FES) Electrode Side Reactions
Welcome to the Advanced Materials & Electrochemistry Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials & Electrochemistry Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (commonly known as Fluoroethylene Sulfite or FES ).
Whether you are utilizing FES as a Solid Electrolyte Interphase (SEI) forming additive in high-energy lithium-ion batteries or as a fluorinating intermediate in pharmaceutical electro-organic synthesis, understanding its interfacial side reactions is critical. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your electrochemical systems.
Core Mechanisms: Why FES Reacts at the Electrode
FES is characterized by a highly strained five-membered dioxathiolane ring and an electron-withdrawing fluorine atom. This unique molecular architecture fundamentally alters its Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels compared to standard carbonate solvents (like Ethylene Carbonate or Propylene Carbonate).
Cathodic Reduction (Anode in Batteries / Working Electrode in Electrosynthesis): The electron-withdrawing fluorine lowers the LUMO energy, causing FES to undergo a 1e⁻ or 2e⁻ reduction at a relatively high potential (~1.0V to 1.5V vs. Li/Li⁺) [1]. This early reduction cleaves the S-O bond, forming a passivating surface film composed of lithium fluoride (LiF), lithium sulfite (
Li2SO3
), and organic alkyl sulfites.
Anodic Oxidation (Cathode in Batteries / Counter Electrode in Electrosynthesis): At potentials above 4.3V vs. Li/Li⁺, the lone pairs on the sulfite oxygen become susceptible to parasitic oxidation, leading to the release of sulfur dioxide (
SO2
) gas and the deposition of a resistive Cathode Electrolyte Interphase (CEI) [2].
Mechanistic pathways of FES side reactions at anodic and cathodic interfaces.
Frequently Asked Questions (FAQs)
Q1: Why do my lithium-ion pouch cells exhibit severe swelling during the first formation cycle when using FES?
Causality: FES decomposes via a ring-opening mechanism to form the SEI. A stoichiometric byproduct of this specific side reaction is
SO2
gas. If the FES concentration exceeds 2.0 wt%, or if the formation protocol lacks a dedicated high-temperature degassing step, the evolved
SO2
becomes trapped, causing macroscopic cell swelling [3].
Solution: Cap FES concentration at 0.5–1.0 wt% and implement a 60°C degassing protocol (see Protocol A).
Q2: How does FES prevent graphite exfoliation in Propylene Carbonate (PC)-rich electrolytes?
Causality: PC co-intercalates into graphite layers before it reduces, causing the graphene sheets to exfoliate. Because FES has a higher reduction potential (>1.0V vs Li/Li⁺) than PC (~0.8V vs Li/Li⁺), FES acts as a sacrificial additive. It reduces first, forming a dense, LiF-rich SEI that acts as a kinetic barrier, physically blocking PC molecules from entering the graphite galleries while allowing bare Li⁺ ions to pass [1].
Q3: I am a drug development chemist using FES in an electro-organic synthesis. Why does my working electrode passivate, dropping the current to zero?
Causality: In pharmaceutical electrosynthesis, cyclic sulfites like FES are highly electrophilic. If your working electrode is polarized negatively (e.g., in a reductive defluorination or cross-coupling reaction), FES undergoes unintended cathodic reduction. The resulting insoluble sulfite salts (
R-OSO2M
) precipitate directly onto your glassy carbon or platinum electrode, insulating it and halting electron transfer.
Solution: Switch to a divided electrochemical cell to isolate FES from the cathodic compartment, or utilize Protocol B to actively depassivate the electrode.
Quantitative Data: FES vs. Standard Additives
Understanding the electrochemical boundaries of FES is critical for preventing unwanted side reactions. The table below summarizes the comparative properties of FES against industry-standard additives.
Additive
Primary Function
Reduction Potential (vs Li/Li⁺)
Oxidation Limit (vs Li/Li⁺)
Primary Gas Byproduct
Passivation Film Quality
FES
SEI Formation / Fluorination
~1.3V - 1.5V
~4.3V
SO2
,
CO2
High (LiF/Sulfite rich)
FEC
SEI Formation
~1.0V - 1.2V
~4.5V
CO2
High (Polycarbonate rich)
VC
SEI Formation
~0.9V - 1.0V
~4.2V
CO2
Moderate (Polymeric)
ES
SEI Formation
~1.4V
~4.1V
SO2
Low (High impedance)
Table 1: Electrochemical properties and side-reaction profiles of FES compared to Fluoroethylene Carbonate (FEC), Vinylene Carbonate (VC), and Ethylene Sulfite (ES).
Troubleshooting Workflows & Protocols
Troubleshooting decision tree for FES-induced cell swelling and impedance issues.
Protocol A: Optimized Formation & Degassing for FES-Containing Battery Cells
This protocol is a self-validating system: successful execution is confirmed by a flat dQ/dV curve post-formation, indicating complete consumption of FES without continuous parasitic reactions.
Electrolyte Preparation: Formulate the electrolyte with a maximum of 0.5 wt% to 1.0 wt% FES . Exceeding this threshold exponentially increases
SO2
gas generation without proportional gains in SEI stability [1].
Initial Wetting: Allow the assembled cell to rest at 25°C for 12 hours to ensure complete pore wetting of the electrode materials.
Pre-Formation (SEI Nucleation): Charge the cell at a C-rate of C/20 until the cell voltage reaches 2.5V (for graphite/NMC cells). Causality: A slow C-rate ensures dense, uniform nucleation of the LiF/Sulfite SEI layer rather than porous, resistive agglomerates.
Elevated Temperature Degassing: Transfer the cell to a 60°C environmental chamber. Hold at 2.5V for 4 hours. Causality: The elevated temperature reduces electrolyte viscosity, allowing trapped
SO2
gas bubbles generated by FES reduction to migrate to the cell's gas-bag/headspace [2].
Vacuum Sealing: Puncture the gas bag under vacuum (-90 kPa) to extract the evolved
SO2
and
CO2
. Reseal the cell immediately.
Full Formation: Complete the charge to the upper cutoff voltage (max 4.25V to prevent FES anodic oxidation) at C/10, followed by a standard C/5 discharge.
Protocol B: Depassivation of Analytical Electrodes in FES Electrosynthesis
For drug development chemists experiencing zero-current anomalies due to FES side reactions during cyclic voltammetry or bulk electrolysis.
Identify Passivation: If the chronoamperometry curve shows a sudden exponential decay to near-zero current, FES reduction products (
R-OSO2M
) have formed an insulating film on the working electrode.
Solvent Wash (Organic): Remove the working electrode (Glassy Carbon or Pt) and rinse aggressively with anhydrous Acetonitrile (MeCN) followed by Dichloromethane (DCM) to dissolve unreacted FES and soluble organic oligomers.
Acidic Rinse (Inorganic): Rinse the electrode tip in a 0.1 M HCl solution for 30 seconds. Causality: FES reduction generates insoluble metal fluorides and sulfites. Mild acid protonates the sulfites, converting them to soluble sulfurous acid/
SO2
, clearing the inorganic passivation layer.
Mechanical Polishing: Polish the electrode on a microcloth using 0.05 µm alumina slurry in a figure-eight motion for 60 seconds. Rinse with ultra-pure water and sonicate for 2 minutes to remove alumina micro-particles.
Verification: Run a background cyclic voltammogram in a standard redox probe (e.g., 1 mM Ferrocene in MeCN). A peak separation (
ΔEp
) of ~60-70 mV confirms the electrode is fully depassivated and electron transfer kinetics are restored.
References
Google Patents (US11005127B2)
Electrode compositions and solid electrolyte interphase (SEI)
Advances in Lithium-Ion Batteries: Carbon Anodes and Electrolyte Compatibility
Scribd / National Geographic Traveler (Digital Archive)
URL:[Link]
Optimization
optimization of fluoroethylene sulfite concentration for enhanced battery performance
Welcome to the Advanced Materials Technical Support Center. Target Audience: Battery Researchers, Materials Scientists, and Drug Development Professionals transitioning to electrochemical energy storage.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Technical Support Center.
Target Audience: Battery Researchers, Materials Scientists, and Drug Development Professionals transitioning to electrochemical energy storage.
Note from the Senior Application Scientist: If you are joining us from the pharmaceutical or drug development sector, treat electrolyte additive optimization like finding the therapeutic window of an Active Pharmaceutical Ingredient (API). The analytical techniques used here (such as Cyclic Voltammetry) share fundamental Nernstian principles with redox-based drug metabolism assays, and our strict anhydrous protocols directly parallel moisture-sensitive API synthesis.
The Mechanistic Causality of Fluoroethylene Sulfite (FES)
When optimizing electrolyte formulations, the Solid Electrolyte Interphase (SEI) dictates the lifecycle, safety, and capacity retention of your cell. Fluoroethylene sulfite (FES) is a highly effective [1]. However, its concentration must be meticulously optimized.
Why use FES? The causality lies in molecular orbital theory. The highly electron-withdrawing fluorine atom on the FES molecule significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, FES accepts electrons (reduces) at a higher potential (~1.4V vs. Li/Li+) than bulk [2] like Ethylene Carbonate (EC). This preferential reduction forms a robust, LiF- and sulfur-oxygen-rich SEI layer before the bulk solvent can co-intercalate into the graphite planes, thereby preventing catastrophic exfoliation[2].
Mechanistic pathway of FES-induced SEI formation and graphite anode protection.
Troubleshooting Guide & FAQs
Q: Why am I seeing a massive spike in initial cell impedance (
Rsei
) after adding FES?A: This is a classic symptom of FES over-dosing. While FES forms a stable SEI, its reduction products (e.g., lithium alkyl sulfites) are inherently more resistive than typical carbonate reduction products. When FES concentration exceeds the optimal threshold (usually >2.0 wt%), the SEI layer becomes excessively thick and polymerizes, restricting
Li+
diffusion.
Solution: Titrate your FES concentration down to the 0.5% – 1.5% range and verify the reduction in impedance using Electrochemical Impedance Spectroscopy (EIS).
Q: My pouch cells are exhibiting severe gas generation (swelling) during the formation cycle. Is FES the culprit?A: Yes, FES decomposition can generate
SO2
gas if the formation kinetics are forced too quickly or if trace moisture is present.
Solution: First, verify that your electrolyte moisture content is strictly <1 ppm. Second, slow down your formation protocol. Use a C/20 rate for the first cycle to allow the SEI to consolidate densely, which traps intermediate radical species before they can evolve into bulk gas.
Q: How do I definitively prove that my FES is actively forming the SEI, rather than just degrading?A: Rely on a self-validating protocol using Cyclic Voltammetry (CV). Run a slow CV (0.1 mV/s) on a fresh half-cell. You must observe a distinct cathodic (reduction) peak between 1.3V and 1.5V vs
Li/Li+
. If this peak is absent, your FES has either degraded prior to assembly (likely due to hydrolysis) or your concentration is below the detection limit.
Self-Validating Experimental Protocol for FES Optimization
Do not blindly cycle cells. Use this self-validating workflow to ensure every variable is controlled, verified, and mechanistically sound.
Step 1: Anhydrous Electrolyte Preparation
Causality: FES is highly sensitive to nucleophilic attack by water, which will prematurely degrade the sulfite group.
Action: In an argon-filled glovebox (
H2O
< 1 ppm,
O2
< 1 ppm), prepare a baseline electrolyte (e.g., 1.0 M
LiPF6
in EC:EMC 3:7).
Step 2: Precision Dosing
Action: Prepare five distinct aliquots with FES concentrations of 0.0% (Control), 0.5%, 1.0%, 2.0%, and 5.0% by weight.
Step 3: Cell Assembly
Action: Assemble CR2032 coin cells using a graphite anode, NMC cathode, and a standard polyolefin separator. Rest the cells for 12 hours to ensure complete electrode wetting.
Step 4: Validation via Cyclic Voltammetry (The Self-Validation Step)
Causality: We must confirm FES reduction prior to bulk cycling to ensure the additive is electrochemically active.
Action: Perform CV on one cell from each cohort from 3.0V down to 0.01V at 0.1 mV/s. Confirm the presence of the ~1.4V reduction peak in the FES-dosed cells.
Step 5: Controlled Formation Cycling
Causality: Slow kinetics build a denser, less porous SEI, preventing the escape of gaseous byproducts.
Action: Charge the remaining cells at a C/20 rate to 3.8V, hold for 2 hours (to allow for micro-degassing and SEI stabilization), then continue charging to 4.2V. Discharge at C/20 to 3.0V.
Step 6: EIS and Long-Term Cycling
Action: Measure EIS at 50% State of Charge (SOC) to extract the SEI resistance (
Rsei
). Proceed to cycle the cells at 1C/1C for 100 cycles to evaluate capacity retention.
Step-by-step experimental workflow for optimizing FES concentration in test cells.
Quantitative Data Summary
The following table summarizes expected performance metrics based on FES concentration. Notice the non-linear relationship between FES concentration and capacity retention, highlighting the critical nature of the 1.0% "Goldilocks" zone.
challenges in the characterization of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide
Welcome to the Technical Support Center for 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (widely known in the industry as Fluoroethylene Sulfite or FES ). As a Senior Application Scientist, I frequently consult with researche...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (widely known in the industry as Fluoroethylene Sulfite or FES ).
As a Senior Application Scientist, I frequently consult with researchers who encounter analytical roadblocks when characterizing this compound. FES is a highly reactive cyclic sulfite, predominantly utilized as a film-forming electrolyte additive to stabilize the solid electrolyte interphase (SEI) in high-voltage lithium-ion batteries [1]. Due to its unique stereochemistry, thermal lability, and extreme moisture sensitivity, standard analytical workflows often result in degraded samples and uninterpretable data.
This guide is engineered to explain the causality behind these experimental failures and provide self-validating protocols to ensure absolute scientific integrity during your characterization workflows.
Part 1: Quantitative Chemical & Physical Properties
Before troubleshooting, it is critical to baseline your expectations against the compound's computed and empirical properties [2].
Requires inert atmosphere handling and proper PPE [3].
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why does the ¹H and ¹⁹F NMR spectrum of FES appear overly complex with unexpected multiplets?
The Causality: FES contains a true chiral center at the C4 position (bearing the fluorine atom) and a pseudo-chiral center at the sulfur atom (due to the stereochemically active lone pair on the S=O bond). This structural geometry natively produces syn and anti diastereomers. Furthermore, the ¹⁹F nucleus (spin ½) couples strongly with the adjacent protons (geminal and vicinal coupling). When analyzed together, the overlapping diastereomeric signals and heteronuclear splitting create a highly convoluted spectrum.
The Solution: You must acquire a ¹⁹F-decoupled ¹H NMR spectrum (¹H{¹⁹F}) to collapse the carbon-fluorine splitting, allowing you to isolate and integrate the syn and anti diastereomer ratios accurately.
FAQ 2: When analyzing FES via standard GC-MS, I only see degradation peaks and no parent ion (m/z 126). Is my sample impure?
The Causality: Cyclic sulfites are inherently thermally labile. Standard GC split/splitless injection ports operate at temperatures exceeding 250°C. At these temperatures, FES undergoes rapid thermal extrusion, ejecting sulfur dioxide (SO₂) and leaving behind fluorinated epoxides or fluoroacetaldehyde. You are detecting the artifacts of your own analytical method, not the native sample.
The Solution: Transition to a Cold On-Column (COC) GC-MS injection method or utilize LC-MS with Electrospray Ionization (ESI) in a strictly non-aqueous mobile phase.
FAQ 3: My FES sample degraded in storage despite being tightly capped. Why?
The Causality: The electrophilic sulfur atom in the 1,3,2-dioxathiolane ring is highly susceptible to nucleophilic attack by ambient moisture [4]. Even trace humidity in the headspace of a vial will initiate ring-opening hydrolysis, forming 1-fluoro-1,2-ethanediol and releasing SO₂ gas.
The Solution: FES must be stored in a dry, sealed place, ideally within an Argon-filled glovebox.
Part 3: Validated Experimental Protocols
To guarantee data integrity, every analytical workflow must be self-validating. Implement the following step-by-step methodologies.
Objective: Prevent moisture-induced hydrolysis during NMR acquisition.
Solvent Dehydration: Dry CDCl₃ or DMSO-d₆ over activated 3Å molecular sieves for a minimum of 48 hours prior to use.
Inert Transfer: Inside an Ar/N₂ filled glovebox, transfer 15 mg of FES into a pre-dried 5 mm NMR tube.
Solvation & Sealing: Add 0.6 mL of the anhydrous deuterated solvent. Seal the tube with a high-quality PTFE cap and wrap tightly with Parafilm before removing it from the glovebox.
System Validation (Crucial Step): Before running the full ¹H/¹³C/¹⁹F suite, acquire a rapid 1-scan ¹H spectrum. Look for a broad singlet characteristic of hydroxyl (-OH) protons (typically 2.0–4.0 ppm depending on hydrogen bonding). Validation logic: If the -OH peak is absent, the anhydrous integrity of your sample is confirmed, and you may proceed with the full multi-nuclear acquisition [5].
Protocol B: Cold On-Column (COC) GC-MS Analysis
Objective: Prevent thermal extrusion of SO₂ during volatilization.
Sample Dilution: Dilute FES to 1 mg/mL in anhydrous dichloromethane (DCM).
Hardware Configuration: Equip the GC with a Cold On-Column (COC) injector and a non-polar capillary column (e.g., DB-5ms).
System Validation (Crucial Step): Inject a known thermally labile standard (e.g., ethylene sulfite) prior to your sample. Validation logic: If the standard's parent ion is detected without SO₂ fragmentation, the thermal profile of the inlet is validated for cyclic sulfites.
Temperature Programming: Set the initial oven and injector temperature to 40°C. Program a gentle temperature ramp (5°C/min) to 150°C. This allows the intact FES to elute without triggering the retro-cycloaddition degradation pathway.
Part 4: System Workflows & Degradation Pathways
The following logic diagram maps the analytical decision tree and the chemical consequences of improper handling.
Analytical workflows and degradation pathways for Fluoroethylene Sulfite (FES).
References
[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 71405875, 4-Fluoro-1,3,2-dioxathiolane 2-oxide". PubChem. URL: [Link]
[1] Google Patents. "WO2023025941A1 - Electrode Coating Method and Coated Electrode". WIPO. URL:
[5] Google Patents. "US11005127B2 - Stable fluorinated alkylated lithium malonatoborate salts for lithium-ion battery applications". USPTO. URL:
Technical Support Center: Troubleshooting 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (FES) Impurities
Target Audience: Battery Researchers, Electrochemists, and Materials Scientists. Overview 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (CAS: 871838-01-6), commonly referred to as Fluoroethylene Sulfite (FES), is a highly effe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Battery Researchers, Electrochemists, and Materials Scientists.
Overview
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (CAS: 871838-01-6), commonly referred to as Fluoroethylene Sulfite (FES), is a highly effective electrolyte additive[1]. It is primarily utilized to engineer the Solid Electrolyte Interphase (SEI) on carbonaceous anodes in lithium-ion batteries, extending the electrochemical window and stabilizing the electrode surface[2]. However, due to its reactive molecular structure, FES is susceptible to degradation. Trace impurities introduced during synthesis or improper handling can severely compromise cell performance, leading to gas generation, impedance rise, and capacity fade[3].
This support guide provides mechanistic insights, troubleshooting workflows, and validated protocols for identifying and mitigating impurity-driven failures in FES-containing electrolytes.
Part 1: Mechanistic Insights & Impurity Impacts (FAQs)
Q1: What is the primary role of FES in electrochemical cells, and why is its purity so critical?A: FES functions by undergoing electrochemical reduction at the anode surface at potentials higher than bulk carbonate solvents (e.g., Ethylene Carbonate). This preferential reduction forms a robust, sulfur- and fluorine-rich SEI layer that passivates the anode, preventing continuous solvent decomposition[2].
Purity is critical because organic electrolytes require additive purities exceeding 95% (ideally >99%) to function correctly[4]. Impurities act as parasitic reaction centers. For instance, protic impurities disrupt the formation of the polymeric network within the SEI, leading to a porous, resistive layer that fails to protect the electrode at elevated temperatures[3].
Q2: How do specific impurities mechanistically degrade electrochemical performance?A: The most detrimental impurities in FES are moisture (
H2O
), hydrofluoric acid (HF), and unreacted synthesis precursors (such as fluorinated diols or unfluorinated ethylene sulfite).
Moisture & HF: FES is highly hygroscopic. Moisture triggers the hydrolysis of the sulfite ester bond, generating HF and fluorinated diols. HF subsequently etches transition metals (e.g.,
Mn2+
,
Ni2+
) from the cathode. These dissolved metals migrate to the anode, where they are reduced, destroying the SEI and catalyzing further electrolyte decomposition.
Unreacted Precursors: Residual diols contain active protons that are reduced at the anode to form
H2
gas, causing electrode delamination and swelling.
Quantitative Impact of FES Impurities
The following table summarizes the quantitative thresholds and observable impacts of common FES impurities.
Mechanistic pathway of FES degradation driven by moisture impurities.
Part 2: Troubleshooting Guide & Experimental Protocols
Q3: My cells are exhibiting excessive gas generation and capacity fade during the initial formation cycle. How do I trace this back to FES impurities?A: To isolate FES impurities as the root cause, you must systematically analyze the electrolyte before and after formation.
Extract the Electrolyte: Post-formation, extract the electrolyte in an Ar-filled glovebox to prevent atmospheric contamination.
Conduct GC-MS: Look for the presence of fluorinated diols, which indicates FES hydrolysis has occurred.
Measure HF Content: Use acid-base titration to check if HF levels exceed the 50 ppm threshold.
If HF and diols are elevated compared to a control electrolyte formulated without FES, the FES batch is contaminated and requires purification before further use.
Q4: What is the validated protocol for quantifying and removing trace HF and moisture from FES before electrolyte formulation?A: To ensure the FES additive meets the >99% purity requirement[4], follow this self-validating purification protocol. This methodology ensures causality: by chemically binding moisture and physically separating degradation products, you prevent the hydrolysis cascade from initiating in the cell.
Step-by-Step Methodology: FES Purification and Validation
Phase 1: Initial Quantification
Karl Fischer Titration: In a dry room (dew point < -40°C), inject a 1.0 mL aliquot of the raw FES batch into a coulometric Karl Fischer titrator to determine baseline
H2O
content.
Acid-Base Titration: Titrate a separate 1.0 mL sample with 0.01 M NaOH using a bromothymol blue indicator in an ice bath to quantify baseline HF levels.
Phase 2: Purification (Vacuum Distillation & Molecular Sieves)
3. Setup: Transfer the FES into a distillation flask within an inert atmosphere. Attach a Vigreux column to improve separation efficiency.
4. Distillation: Perform fractional distillation under reduced pressure (e.g., 10 mbar). FES has a specific boiling point that will separate it from lower-boiling diols and HF. Discard the first 10% of the distillate (forecut) which concentrates the volatile impurities.
5. Drying: Collect the main fraction in a Schlenk flask containing pre-activated 3Å molecular sieves (activated at 300°C under vacuum for 24 hours). The sieves selectively trap any remaining
H2O
molecules without absorbing the larger FES molecules.
6. Storage: Stir the FES over the molecular sieves for 48 hours in an Ar-filled glovebox.
Phase 3: Validation (The Self-Validating Step)
7. Re-Quantification: Repeat the Karl Fischer and Acid-Base titrations on the purified FES.
8. Acceptance Criteria: The batch is only approved for cell formulation if
H2O
< 20 ppm and HF < 50 ppm. If it fails, repeat Phase 2.
Troubleshooting Workflow Visualization
Workflow for diagnosing and mitigating FES impurities in electrolytes.
Technical Support Center: Refining the Purification of Fluoroethylene Carbonate (FEC)
A Note on Terminology: This guide focuses on the purification of Fluoroethylene Carbonate (FEC) , a critical electrolyte additive in advanced energy storage systems. While the query specified "fluoroethylene sulfite," FE...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Terminology: This guide focuses on the purification of Fluoroethylene Carbonate (FEC) , a critical electrolyte additive in advanced energy storage systems. While the query specified "fluoroethylene sulfite," FEC is the more prominent compound in this application area, and the principles, challenges, and methodologies for purification are highly analogous. The insights and protocols provided herein are directly applicable to the rigorous purification required for high-purity cyclic organic carbonates and sulfites.
As a Senior Application Scientist, this guide is designed to move beyond simple instructions. It provides a framework for understanding the causality behind purification challenges, enabling you to troubleshoot effectively and refine your process for achieving the highest purity standards required in demanding applications like lithium-ion battery development.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of Fluoroethylene Carbonate in a direct question-and-answer format.
Question: My final product shows significant levels of ethylene carbonate (EC) and/or difluoroethylene carbonate (DFEC) in the GC-MS analysis. What went wrong during my distillation?
Answer: This is a classic issue of separation inefficiency, typically rooted in the distillation setup and parameters.
Causality: Ethylene carbonate (EC) is the common precursor for FEC synthesis, and DFEC is a common by-product.[1] Their boiling points are close enough to that of FEC to require a highly efficient distillation column. Simple distillation is often insufficient.
Troubleshooting Steps:
Assess Column Efficiency: Are you using a fractionating column with sufficient theoretical plates? For this separation, a packed column (e.g., with Raschig rings or structured packing) or a Vigreux column is necessary to achieve the required separation efficiency.
Optimize Reflux Ratio: A high reflux ratio increases separation efficiency but reduces throughput. If your purity is low, increase the time the vapor spends in contact with the packing by increasing the reflux ratio.
Control Vacuum and Temperature: The distillation must be performed under vacuum to lower the boiling point and prevent thermal decomposition.[2] A two-stage distillation process is often recommended, where a first step removes lower boiling impurities like HF and DFEC, and a second step separates pure FEC from higher-boiling EC.[1][3] Ensure your vacuum is stable and the temperature gradient across the column is consistent.
Question: I'm detecting residual hydrofluoric acid (HF) in my purified FEC. How can I remove it, and why is it critical to do so?
Answer: HF is a highly detrimental impurity that must be rigorously removed. Its presence indicates either incomplete removal from the crude product or decomposition due to residual water.
Causality & Impact: HF is often present in crude FEC from the fluorination process.[3] In the context of a lithium-ion battery, HF can attack electrode materials and react with lithium salts, leading to a rapid decline in battery performance and cycle life. For this reason, high-purity FEC should have an HF content below 30 ppm.[3]
Troubleshooting & Removal Protocol:
Preliminary Stripping: Before distillation, the bulk of HF can be removed by stripping with an inert gas (e.g., nitrogen or argon).[3]
Adsorbent Treatment: Contacting the crude or partially distilled FEC with an adsorbent like silica gel can effectively remove trace amounts of HF.[3] This can be done as a separate step before the final distillation.
Distillation: The first stage of a two-stage distillation is designed to remove low-boiling components, which includes HF.[3]
Moisture Control: Absolutely prevent moisture ingress. Water can hydrolyze FEC, especially at elevated temperatures, generating more HF. Ensure all glassware is oven-dried and the entire process is conducted under an inert atmosphere.
Question: My FEC is discolored (yellow/brown) after distillation. What causes this, and how can I prevent it?
Answer: Discoloration is a clear sign of thermal decomposition. FEC, like many organic carbonates, is susceptible to degradation at elevated temperatures.
Causality: Prolonged exposure to temperatures near its atmospheric boiling point will cause FEC to break down, forming polymeric or colored by-products. The presence of impurities can also catalyze this degradation.
Preventative Measures:
Utilize High Vacuum: The most critical factor is to reduce the distillation temperature by applying a deep and stable vacuum (e.g., 1-50 mbar).[2][3] This is the primary defense against thermal degradation.
Minimize Residence Time: Use a distillation setup that minimizes the time the FEC spends in the heated reboiler. Continuous distillation processes are advantageous for this reason over large batch distillations.[3]
Ensure Inert Atmosphere: Perform the distillation under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to discoloration at high temperatures.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary differences between purifying FEC by vacuum distillation versus low-temperature crystallization?
A: Both are effective methods, but their suitability depends on the scale, available equipment, and desired final purity.
Feature
Vacuum Distillation
Low-Temperature Crystallization
Principle
Separation based on differences in boiling points.[3]
Separation based on differences in solubility in a solvent at low temperatures.[2]
Advantages
Excellent for removing a wide range of impurities (volatile and non-volatile); can be run continuously.
Can achieve very high purity (>99.95%); effective for removing isomers or closely boiling impurities; gentler process (lower temperature).[2]
Disadvantages
Risk of thermal decomposition if not properly controlled; may require specialized equipment for high efficiency.
Requires a suitable low-boiling-point solvent (e.g., toluene, hexane); introduces a second component (the solvent) that must be completely removed.[2]
Best For
Large-scale purification; removing impurities with significantly different boiling points.
Achieving ultra-high purity on a lab scale; when distillation fails to separate key impurities.
Q: How can I accurately determine the purity of my refined FEC?
A: A multi-technique approach is best for comprehensive quality control.
Gas Chromatography (GC): GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for quantifying organic impurities like EC, DFEC, and residual solvents.[4][5] It provides a clear percentage purity value.
Karl Fischer Titration: This is the gold standard for accurately measuring water content down to the parts-per-million (ppm) level.
Acid Titration: A simple acid-base titration can be used to quantify the total acidic content, which is primarily HF.
Q: What are the optimal storage and handling conditions for high-purity FEC?
A: High-purity FEC is sensitive to moisture, heat, and light.
Storage: Store in a tightly sealed container made of an inert material (e.g., stainless steel, glass, or a suitable fluoropolymer). The container should be purged with argon or nitrogen. It is recommended to store at low temperatures (e.g., < 4°C) to minimize any potential for slow degradation.[6]
Handling: All handling and aliquoting of high-purity FEC should be performed in a controlled inert atmosphere, such as a glovebox with low moisture and oxygen levels (<1 ppm). This prevents contamination from ambient air.
Q: What are the key safety precautions when working with FEC?
A: FEC is a hazardous chemical and must be handled with appropriate care.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]
Hazards: FEC is harmful if swallowed and causes skin and eye irritation.[6][7] It may also cause an allergic skin reaction.[7] In case of contact, rinse the affected area thoroughly with water and seek medical advice.[8] Always consult the Safety Data Sheet (SDS) before use.[6][7][8]
Section 3: Key Experimental Protocols
Protocol 1: Two-Stage Vacuum Distillation for FEC Purification
This protocol is based on continuous distillation principles and is highly effective for removing both low and high-boiling impurities.[3]
Objective: To purify crude FEC to >99.9% purity.
Methodology:
Pre-treatment (Optional): If crude FEC has a high HF content (>1% by weight), pass it through a column packed with silica gel under an inert atmosphere to reduce the initial acid load.[3]
Stage 1 - Low-Boiler Removal:
Continuously feed the crude or pre-treated FEC into a first distillation column.
Operate this column under vacuum to separate the lower-boiling compounds.
The distillate from this stage will contain HF, DFEC, and other highly fluorinated species.
The material from the bottom of the column, now enriched in FEC and EC, is fed to the second stage.
Stage 2 - High-Purity FEC Isolation:
Feed the bottoms from Stage 1 into a second, higher-efficiency distillation column.
Operate this column under a deeper vacuum to separate the final product from higher-boiling impurities.
Pure FEC is drawn off from the top of this column as the distillate.
The bottoms will contain concentrated EC and any polymeric residues.
Protocol 2: Quality Control using Gas Chromatography (GC-MS)
This protocol outlines a standard method for verifying the purity of the final FEC product.[4][5]
Objective: To quantify organic impurities in purified FEC.
Methodology:
Sample Preparation: Prepare a diluted sample of the purified FEC in a high-purity solvent (e.g., dichloromethane or acetone). A dilution factor of 100x or 1000x is common to avoid overloading the detector.[5] Create calibration standards for expected impurities (EC, DFEC) in the same solvent.
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
Analysis: Run the GC-MS method. Identify peaks by comparing their retention times and mass spectra to those of the known standards.
Quantification: Calculate the concentration of each impurity based on the peak area relative to the calibration curve. The purity of FEC is determined by subtracting the total percentage of all identified impurities.
Agilent DB-5ms, TraceGOLD TG-35MS, or similar (30 m x 0.25 mm, 0.25 µm)[5]
A mid-polarity column provides good separation for carbonate compounds.
Inlet Temperature
250 °C
Ensures complete vaporization without causing on-column decomposition.
Carrier Gas
Helium
Inert and provides good chromatographic efficiency.
Oven Program
Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
A temperature ramp is necessary to elute compounds with different boiling points effectively.
Detector
Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS provides definitive identification of impurities[5]; FID is robust for quantification.[4]
MS Source Temp.
230 °C
Standard temperature for electron ionization.
MS Quad Temp.
150 °C
Standard temperature for quadrupole mass analyzer.
Section 4: Visual Workflows
Diagram 1: Troubleshooting Flowchart for FEC Purification
Caption: A decision tree for troubleshooting common FEC purification issues.
Diagram 2: FEC Purification and Quality Control Workflow
Caption: Workflow for FEC purification from crude material to final QC and storage.
References
Solvents and Additives Analysis in Lithium Battery Electrolytes Using the Agilent 8850 GC System and Applying It to Real Samples. (2024). Agilent Technologies.
Warner, N. A., Ladak, A., Nelms, S., & Kutscher, D. (n.d.). Comprehensive analysis of electrolyte solutions for lithium-ion batteries using gas chromatography-mass spectrometry. Thermo Fisher Scientific.
Safety data sheet - Fluoroethylene carbonate. (2024). Solvionic.
Aurbach, D., et al. (2017). Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries. ACS Energy Letters.
Process for the destillative purification of fluoroethylene carbonate. (2011). Google Patents. WO2011020830A1.
Purification method of high-purity fluoroethylene carbonate. (2013). Google Patents. CN103113344A.
Fluoroethylene carbonate Safety Data Sheet. (n.d.). AK Scientific, Inc.
Fluoroethylene carbonate Safety Data Sheet. (2026). ChemicalBook.
Manufacturing method and apparatus of 4-fluoroethylene carbonate. (2007). Google Patents. US7268238B2.
Rise of Electrolyte Additives in Advancing Lithium ion Battery. (n.d.). Sigma-Aldrich.
comparative study of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide and fluoroethylene carbonate (FEC)
As a Senior Application Scientist navigating the intersection of materials science and synthetic chemistry, the comparative analysis of cyclic fluorinated heterocycles is a critical exercise. 1,3,2-Dioxathiolane, 4-fluor...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the intersection of materials science and synthetic chemistry, the comparative analysis of cyclic fluorinated heterocycles is a critical exercise. 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (commonly known as Fluoroethylene Sulfite, or FES) and Fluoroethylene Carbonate (FEC) are two highly reactive molecules that have revolutionized interfacial engineering.
While their primary fame lies in their ability to form robust Solid Electrolyte Interphases (SEI) in high-capacity energy storage systems, their unique ring-opening chemistries also present compelling opportunities as electrophilic fluoroalkylating synthons in pharmaceutical drug development. This guide provides an objective, mechanistically grounded comparison of FES and FEC, detailing their physicochemical profiles, reactive pathways, and self-validating experimental workflows.
I. Molecular Architecture & Quantitative Profiling
Both FES and FEC are five-membered heterocyclic rings containing a single fluorine substitution. However, the substitution of a carbonate core (–O–C(=O)–O–) in FEC with a sulfite core (–O–S(=O)–O–) in FES fundamentally alters their thermodynamic stability, reduction potential, and nucleophilic susceptibility.
The table below summarizes their core quantitative data:
II. Mechanistic Causality: Interfacial Engineering & Reduction Pathways
To understand why these molecules are chosen for experimentation, we must look at their thermodynamic reduction mechanisms.
Fluoroethylene Carbonate (FEC):
FEC alters the Li⁺ solvation structure by increasing the contact-ion pair ratio 4. During cathodic polarization, FEC undergoes a one- or two-electron reduction that opens the five-membered ring. This defluorination and polymerization process yields two critical components: inorganic LiF (which provides a rigid, electrically insulating, and ionically conductive passivation layer) and poly(vinylene carbonate) (an elastomeric organic matrix) 5. This dual-nature SEI is the exact reason FEC is mandatory for silicon anodes, as the polymer matrix flexes to accommodate silicon's >300% volume expansion without fracturing.
Fluoroethylene Sulfite (FES):
Sulfites inherently possess a higher (more positive) reduction potential than their carbonate analogs. Consequently, FES reduces prior to FEC and standard bulk solvents. The cleavage of the sulfite ring generates unique sulfur-oxygen organic species alongside LiF. This early-onset passivation prevents the co-intercalation of bulk solvents (like propylene carbonate) into layered materials, making FES an aggressive, early-acting passivating agent.
Caption: Comparative reductive decomposition pathways of FEC and FES during SEI formation.
III. Cross-Disciplinary Utility: Fluorinated Synthons in Drug Development
For drug development professionals, the incorporation of fluorine is a cornerstone strategy to modulate a pharmacophore's pKa, enhance lipophilicity, and block metabolic degradation sites (e.g., Cytochrome P450 oxidation).
Both FES and FEC act as potent electrophilic fluoroalkylating agents . Instead of relying on highly toxic, difficult-to-handle fluorinating gases or reagents (like DAST or Selectfluor), researchers can utilize the ring-opening susceptibility of FES and FEC. When subjected to nucleophilic attack by amines or alkoxides under basic conditions, the rings cleave, allowing the transfer of a fluoroethyl group to the target API intermediate. FES, due to the superior leaving-group ability of the sulfite moiety compared to the carbonate, often exhibits faster reaction kinetics in these synthetic pathways.
IV. Self-Validating Experimental Protocol: Electrochemical & Surface Characterization
To objectively evaluate the performance of FES vs. FEC, you must employ a self-validating experimental loop. The following protocol uses electrochemistry to prove the thermodynamic onset of reduction, and surface science to prove the chemical products of that reduction.
Step 1: Electrolyte Formulation
Action: Prepare a base electrolyte (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 w/w). Divide into three aliquots: Control (no additive), +5% wt FEC, and +5% wt FES.
Causality: Additive concentrations are strictly capped at 5-10%. Exceeding this threshold drastically increases electrolyte viscosity and impedes bulk Li⁺ transport, masking the interfacial benefits with bulk kinetic limitations.
Step 2: Cell Fabrication
Action: Assemble CR2032 coin cells using a Silicon-Graphite composite working electrode and a Lithium metal counter electrode inside an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
Causality: Both FES and FEC are highly susceptible to nucleophilic attack by ambient moisture. Hydrolysis of the sulfite/carbonate rings will generate HF gas, destroying the experiment's baseline before cycling even begins.
Step 3: Cyclic Voltammetry (CV)
Action: Sweep the voltage from Open Circuit Voltage (OCV) down to 0.01 V vs. Li/Li⁺ at a slow scan rate of 0.1 mV/s.
Causality: The slow scan rate isolates the distinct reduction peaks. You will observe FES reducing at a more positive potential (e.g., ~1.2V - 1.5V) compared to FEC (~1.0V). This validates the thermodynamic hierarchy of the additives.
Action: Disassemble the cells post-cycling, wash the electrodes in anhydrous dimethyl carbonate (DMC), and perform XPS depth profiling (using Ar⁺ sputtering).
Causality: XPS validates the mechanism. By analyzing the F 1s spectra, you can calculate the ratio of inorganic fluorine (LiF, ~685 eV) to organic fluorine (C-F bonds, ~687 eV). A Li-to-F ratio ≥ 1.5 confirms that fluorine exists in both LiF and organic polymeric compounds, validating the dual-pathway reduction mechanism 3.
Caption: Self-validating experimental workflow for evaluating fluorinated SEI additives.
V. References
PubChem. "4-Fluoro-1,3,2lambda4-dioxathiolan-2-one". National Center for Biotechnology Information.1
225th ECS Meeting. "Reduction Mechanism of Fluoroethylene Carbonate for Stable Solid Electrolyte Interphase Film on Silicon Anode". The Electrochemical Society. 3
PubMed / ChemSusChem. "Reduction mechanism of fluoroethylene carbonate for stable solid–electrolyte interphase film on silicon anode". National Library of Medicine.5
OSTI / LBNL. "The influence of FEC on the solvation structure and reduction reaction of LiPF6/EC electrolytes". Office of Scientific and Technical Information. 4
validating the electrochemical stability window of fluoroethylene sulfite
In the pursuit of high-energy-density lithium-ion batteries (LIBs), the electrochemical stability window (ESW) of the electrolyte dictates the operational limits of the entire cell. As the industry pushes toward 5.0V cat...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of high-energy-density lithium-ion batteries (LIBs), the electrochemical stability window (ESW) of the electrolyte dictates the operational limits of the entire cell. As the industry pushes toward 5.0V cathode materials (e.g., LiNi0.5Mn1.5O4), traditional carbonate-based electrolytes face severe oxidative degradation.
As a Senior Application Scientist, I have structured this guide to objectively evaluate Fluoroethylene Sulfite (FES) as a bifunctional electrolyte additive. We will compare its mechanistic performance against standard alternatives like Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Ethylene Sulfite (ES), and establish a self-validating experimental framework to quantify its ESW.
Mechanistic Causality: The FES Advantage
The efficacy of an electrolyte additive is fundamentally governed by its frontier molecular orbitals. To prevent solvent co-intercalation and subsequent graphite exfoliation, an additive must reduce before the bulk solvent (e.g., Propylene Carbonate, PC) 1[1]. Ethylene sulfite (ES) achieves this by reducing around 1.7V vs Li/Li+, but its lack of oxidative stability makes it unsuitable for high-voltage cathodes.
By introducing a highly electronegative fluorine atom to the sulfite ring to create FES, we fundamentally alter the molecule's electron density. This fluorination lowers the Highest Occupied Molecular Orbital (HOMO), significantly enhancing oxidative resistance up to ~5.0V2[2]. Simultaneously, it depresses the Lowest Unoccupied Molecular Orbital (LUMO), ensuring the additive undergoes early cathodic reduction (~1.6V) to form a robust, LiF- and sulfur-rich Solid Electrolyte Interphase (SEI)[1]. This dual-action mechanism makes FES uniquely suited for applications where both anode protection and cathode stability are paramount3[3].
Mechanistic pathway of FES modulating the stability window via HOMO/LUMO shifts.
Comparative Performance Data
To objectively benchmark FES, we must look at its ESW boundaries and the resulting interphase chemistry compared to industry standards.
Additive
Reduction Potential (vs Li/Li+)
Oxidation Potential (vs Li/Li+)
Primary SEI Components
High-Voltage Compatibility
Fluoroethylene Sulfite (FES)
~1.60 V
~5.0 V
LiF, ROSO₂Li, Li₂SO₃
Excellent
Fluoroethylene Carbonate (FEC)
~1.30 V
~4.8 V
LiF, Polycarbonates
Good
Ethylene Sulfite (ES)
~1.70 V
~4.5 V
ROSO₂Li, Li₂SO₃
Poor
Vinylene Carbonate (VC)
~1.40 V
~4.3 V
Polymeric alkyl carbonates
Moderate
Self-Validating Experimental Protocols
To rigorously validate the ESW of FES, we employ a self-validating electrochemical framework. By running a baseline control (e.g., 1.0 M LiPF6 in EC:EMC) in parallel with the FES-doped electrolyte, we isolate the specific electrochemical signature of the additive. This ensures that observed peaks are causally linked to FES decomposition rather than systemic artifacts.
Phase 1: Anodic Stability via Linear Sweep Voltammetry (LSV)
Objective: Determine the upper voltage limit (oxidation potential) of the electrolyte.
Causality: We utilize a Platinum (Pt) or Aluminum (Al) working electrode because they are non-intercalating and electrochemically inert within this voltage window. This guarantees that any measured exponential current increase is purely the result of electrolyte oxidation, not electrode phase changes.
Step-by-Step Methodology:
Assemble a three-electrode coin cell using Al foil as the working electrode, and Li metal as both the counter and reference electrodes.
Introduce the baseline electrolyte into Cell A (Control), and the 1% wt FES-doped electrolyte into Cell B (Test).
Apply a highly controlled scan rate of 0.1 mV/s from Open Circuit Voltage (OCV) to 5.5V. Note: A slow scan rate is critical to minimize capacitive background current and capture the exact kinetic onset of oxidation.
Self-Validation: Subtract the Control curve from the Test curve. The onset of exponential current increase marks the oxidation limit. FES will demonstrate a suppressed oxidation current up to ~5.0V compared to standard carbonate blends[2].
Phase 2: Cathodic Reduction & SEI Formation via Cyclic Voltammetry (CV)
Objective: Map the reduction potential and verify SEI passivation kinetics.
Causality: A graphite working electrode is mandatory here to simulate the actual anode environment where SEI formation and potential solvent co-intercalation compete[1].
Step-by-Step Methodology:
Assemble half-cells (Graphite // Li metal) for both Control and Test electrolytes.
Perform CV scanning from OCV down to 0.0V vs Li/Li+ at 0.05 mV/s for three continuous cycles.
Self-Validation: Observe the first-cycle irreversible reduction peak. FES exhibits a distinct reduction peak around 1.6V. In the second and third cycles, this specific peak must disappear. The disappearance of the peak self-validates that a passivating, electronically insulating SEI has successfully formed, preventing further additive consumption[3].
Phase 3: Surface Chemistry Verification via XPS
Objective: Confirm the chemical composition of the SEI.
Causality: Electrochemical data only tells us when a reaction happens; X-ray Photoelectron Spectroscopy (XPS) tells us what was formed. We specifically target the F 1s and S 2p spectra to confirm FES participation.
Step-by-Step Methodology:
Disassemble the cycled CV cells inside an argon-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm) to prevent atmospheric degradation of the delicate SEI.
Wash the extracted graphite electrode with pure dimethyl carbonate (DMC) for 30 seconds to remove residual unreacted salts, then dry under vacuum.
Analyze via XPS.
Self-Validation: The presence of a strong LiF peak (~685 eV) and sulfite/sulfate peaks (ROSO₂Li at ~168 eV) in the Test cell—absent in the Control cell—confirms the mechanistic hypothesis that FES decomposes to form a fluorinated, sulfur-rich interphase.
Step-by-step experimental workflow for validating the electrochemical stability window.
References
Source: Google Patents (US11005127B2)
Source: Google Patents (WO2021074406A1)
Source: Scribd (Indexed as National Geographic Traveler St Petersburg Jeremy Howard ebook newest digital file | PDF)
The Role of Fluoroethylene Carbonate (FEC) in Enhancing Long-Term Cycling Stability of Lithium-Ion Batteries: A Comparative Guide
In the pursuit of higher energy density and longer-lasting lithium-ion batteries (LIBs), the stability of the electrode-electrolyte interface is paramount. The formation of a robust Solid Electrolyte Interphase (SEI) is...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of higher energy density and longer-lasting lithium-ion batteries (LIBs), the stability of the electrode-electrolyte interface is paramount. The formation of a robust Solid Electrolyte Interphase (SEI) is critical, especially for next-generation anode materials like silicon that exhibit significant volume changes during cycling.[1] This guide provides a comprehensive comparison of the long-term cycling stability of batteries with and without the electrolyte additive Fluoroethylene Carbonate (FEC), delving into the underlying mechanisms and providing supporting experimental data.
The Critical Role of the Solid Electrolyte Interphase (SEI)
The SEI is a passivation layer formed on the anode surface during the initial charging cycles from the decomposition products of the electrolyte.[2][3] An ideal SEI should be ionically conductive to allow Li-ion transport but electronically insulating to prevent further electrolyte decomposition.[3] The stability and composition of this layer directly impact the battery's lifespan, capacity retention, and overall performance.[2][4] However, with conventional carbonate electrolytes like ethylene carbonate (EC), the SEI formed can be unstable, leading to continuous electrolyte consumption and capacity fade over extended cycling.[2]
Fluoroethylene Carbonate (FEC): A Game-Changing Additive
Fluoroethylene carbonate (FEC) has emerged as a key electrolyte additive to address the challenges of SEI instability.[1][5] By preferentially decomposing before the bulk electrolyte solvents, FEC helps to form a more stable, thinner, and more uniform SEI layer.[1][6]
Mechanism of FEC-Induced SEI Formation
The presence of a fluorine atom in the FEC molecule significantly alters its reduction potential and decomposition pathway compared to EC.[1][4] FEC is reduced at a higher potential, leading to the early formation of an SEI layer rich in lithium fluoride (LiF).[1][6][7] LiF is known for its excellent mechanical and chemical stability, which helps to create a more robust and flexible SEI.[1][8] This LiF-rich SEI can better accommodate the volume expansion and contraction of high-capacity anodes like silicon, minimizing cracking and the exposure of fresh anode surfaces to the electrolyte.[1][9]
In contrast, the decomposition of EC can lead to the formation of less stable components and the continuous regeneration of alkoxide species, resulting in a thicker and less effective SEI.[2][4]
Here is a simplified representation of the SEI formation process:
Caption: SEI formation with and without FEC additive.
Comparative Performance Analysis: With vs. Without FEC
The inclusion of FEC as an electrolyte additive leads to significant improvements in several key performance metrics, demonstrating its effectiveness in enhancing long-term cycling stability.
Capacity Retention and Coulombic Efficiency
Batteries with FEC in the electrolyte consistently exhibit superior capacity retention and higher Coulombic efficiency over extended cycling.[9][10] For instance, in silicon half-cells, the addition of 10 wt% FEC resulted in only a 5% capacity loss after 80 cycles, compared to a 30% loss in the absence of FEC.[9] Similarly, in Li|NMC cells, the capacity retention after 50 cycles was 65% with 5% FEC, while it was only 14% without FEC.[10] This enhanced performance is attributed to the stable SEI formed by FEC, which minimizes the continuous loss of cyclable lithium.[9][11]
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe the interfacial resistance within a battery.[14][15] Studies have shown that the interfacial resistance of cells containing FEC is significantly lower and more stable over cycling compared to cells without the additive.[11][16] This indicates that the FEC-derived SEI has a higher ionic conductivity and is less prone to resistive film growth, which is a common cause of performance degradation.[7][16] For example, after 50 cycles at 55°C, Li/graphite cells with FEC showed significantly lower interfacial resistance than those without.[16]
Gas Evolution
Gas generation in LIBs is a critical safety concern and is often linked to electrolyte decomposition.[17] Comparative studies using techniques like Differential Electrochemical Mass Spectrometry (DEMS) have revealed that the composition and volume of evolved gases differ significantly between electrolytes with and without FEC.[18] In FEC-free electrolytes, the primary gaseous byproducts are often H₂, C₂H₄, and CO.[17][18] In contrast, electrolytes containing FEC predominantly evolve H₂ and CO₂, with a noticeable suppression of flammable gases like C₂H₄ and CO.[17][18] This suggests that FEC alters the decomposition pathways, leading to a more benign gassing behavior.
To objectively evaluate the impact of FEC on battery performance, a series of standardized electrochemical and analytical techniques are employed.
Electrochemical Cycling
Long-term cycling tests are fundamental to assessing battery stability.[20][21]
Protocol:
Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with controlled moisture and oxygen levels (<0.1 ppm).
Electrode Preparation: Use the desired anode (e.g., graphite, silicon-graphite composite) and cathode (e.g., NMC, LFP) materials.
Electrolyte Formulation: Prepare two batches of electrolyte: a baseline (e.g., 1 M LiPF₆ in EC:DEC) and the same baseline with a specific concentration of FEC (e.g., 5-10 wt%).
Formation Cycles: Perform initial slow-rate cycles (e.g., C/20) to form a stable SEI.
Long-Term Cycling: Cycle the cells at a designated rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more) under controlled temperature.[22][23]
Data Acquisition: Record the charge/discharge capacity and Coulombic efficiency for each cycle.
Caption: Workflow for Electrochemical Cycling Experiments.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to measure the impedance of the battery at different frequencies to understand the various resistance components.[24][25]
Protocol:
Cell Preparation: Use cells at a specific state of charge (SOC), typically 50% or 100%.[15]
Instrumentation: Connect the cell to a potentiostat with an EIS module.
Measurement Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 mHz).[15][25]
Data Analysis: Fit the resulting Nyquist plot to an equivalent circuit model to extract values for solution resistance, SEI resistance, and charge transfer resistance.[15][25]
Gas Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) or in-situ techniques like DEMS are used to identify and quantify the gaseous byproducts of electrolyte decomposition.[3][18]
Protocol (GC-MS):
Cell Cycling: Cycle the cells for a predetermined number of cycles.
Gas Extraction: Carefully open the cells in a sealed container and collect the headspace gas using a gas-tight syringe.
Injection and Analysis: Inject the gas sample into the GC-MS system for separation and identification of the gaseous components based on their mass-to-charge ratio.
Conclusion
The addition of fluoroethylene carbonate (FEC) to lithium-ion battery electrolytes provides a significant and well-documented improvement in long-term cycling stability. By facilitating the formation of a thin, uniform, and mechanically robust LiF-rich SEI, FEC effectively mitigates the continuous electrolyte decomposition that plagues conventional carbonate-based electrolytes. This leads to enhanced capacity retention, higher Coulombic efficiency, lower impedance growth, and a more favorable gas evolution profile. For researchers and professionals in battery development, understanding and leveraging the benefits of FEC is a crucial step toward creating more durable and reliable energy storage solutions.
References
Effect of Fluoroethylene Carbonate Additive on the Initial Formation of Solid Electrolyte Interphase on Oxygen Functionalized Graphitic Anode in Lithium Ion Batteries. (n.d.). OSTI.GOV. Retrieved from [Link]
Improving Cycle Life and Capacity Retention in PVMPO‖Li Dual‐Ion Lithium‐Organic Batteries Using an EC‐Free and FEC Additive Containing Electrolyte. (2024). Advanced Energy Materials, 14(13). Retrieved from [Link]
How Fluoroethylene Carbonate (FEC) Stabilizes Silicon Anode SEI. (2025). Patsnap. Retrieved from [Link]
Lucht, B. L., & Gnanaraj, J. S. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation. Chemistry of Materials, 28(21), 7839–7845. Retrieved from [Link]
Jaumann, T., et al. (2021). Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion Batteries. Paul Scherrer Institut. Retrieved from [Link]
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A Head-to-Head Comparison of Synthesis Methods for 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide (Fluoroethylene Sulfite)
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of specialty chemicals, 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide, commonly known as fluoroethylene sulfite, has emerged as a c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of specialty chemicals, 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide, commonly known as fluoroethylene sulfite, has emerged as a critical component, particularly as a high-performance electrolyte additive in lithium-ion batteries. Its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces significantly enhances battery cycle life and safety. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development efforts.
Introduction to Fluoroethylene Sulfite and its Synthetic Challenges
Fluoroethylene sulfite is a fluorinated cyclic sulfite whose electrochemical properties are highly advantageous for next-generation energy storage. The introduction of a fluorine atom into the ethylene sulfite backbone modulates the molecule's electronic properties and reactivity, leading to improved performance in demanding applications. However, the selective introduction of a single fluorine atom onto the five-membered ring presents a significant synthetic challenge. This guide will dissect two principal strategies: a two-step approach involving a chlorinated intermediate and a hypothetical direct fluorination pathway.
Method 1: The Two-Step Halogen Exchange Pathway: Chlorination Followed by Fluorination
This is currently the most plausible and documented approach, drawing parallels from the synthesis of analogous compounds like fluoroethylene carbonate and fluorinated cyclic sulfates. This method involves the initial chlorination of the readily available starting material, ethylene sulfite (1,3,2-dioxathiolane 2-oxide), followed by a halogen exchange reaction to introduce the fluorine atom.
Step 1: Synthesis of 4-chloro-1,3,2-dioxathiolane 2-oxide
The first step involves the radical chlorination of ethylene sulfite. This reaction is typically initiated by UV light or a radical initiator.
Reaction Scheme:
Experimental Protocol: Chlorination of Ethylene Sulfite
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for chlorine, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution is charged with ethylene sulfite and a suitable solvent (e.g., carbon tetrachloride).
Initiation: The reaction mixture is irradiated with a UV lamp while chlorine gas is bubbled through the solution at a controlled rate.
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material.
Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The solvent is then removed under reduced pressure.
Purification: The crude 4-chloro-1,3,2-dioxathiolane 2-oxide is purified by vacuum distillation.
Step 2: Fluorination of 4-chloro-1,3,2-dioxathiolane 2-oxide
The second step is a nucleophilic substitution reaction where the chlorine atom is displaced by a fluoride ion. The choice of fluorinating agent is critical for the success of this reaction.
Reaction Scheme:
Experimental Protocol: Fluorination of the Chloro-intermediate
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with anhydrous potassium fluoride and a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).
Addition of Substrate: The purified 4-chloro-1,3,2-dioxathiolane 2-oxide is added dropwise to the stirred suspension of potassium fluoride at an elevated temperature.
Reaction Monitoring: The progress of the reaction is monitored by GC or NMR to track the disappearance of the starting material and the formation of the product.
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solid potassium chloride is removed by filtration.
Purification: The filtrate is subjected to vacuum distillation to isolate the final product, 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide.
Method 2: Direct Fluorination of Ethylene Sulfite (A Hypothetical Approach)
Direct fluorination of the ethylene sulfite backbone is an attractive, albeit challenging, alternative that could potentially streamline the synthesis into a single step. This approach would likely involve the use of a powerful electrophilic fluorinating agent.
Reaction Scheme:
Conceptual Experimental Protocol: Direct Fluorination
Reaction Setup: A flask made of a fluorine-resistant material (e.g., PFA or FEP) would be required. The flask would be equipped with a magnetic stirrer, a low-temperature thermometer, and an inlet for the fluorinating agent.
Reaction Conditions: Ethylene sulfite would be dissolved in a suitable inert solvent and cooled to a low temperature (e.g., -78 °C).
Addition of Fluorinating Agent: A solution of a selective electrophilic fluorinating agent, such as Selectfluor®, would be added slowly to the reaction mixture.
Monitoring and Work-up: The reaction would be monitored by low-temperature NMR. The work-up procedure would be highly dependent on the specific fluorinating agent used and would likely involve quenching the reaction and a careful purification process.
Head-to-Head Comparison
Feature
Method 1: Two-Step Halogen Exchange
Method 2: Direct Fluorination (Hypothetical)
Plausibility & Precedent
High. Based on established synthesis of similar fluorinated heterocycles.
Moderate to Low. Direct fluorination of such systems can be unselective and lead to over-fluorination or decomposition.
Typically requires very low temperatures and specialized equipment.
Safety Considerations
Use of toxic chlorine gas.
Use of highly reactive and potentially hazardous fluorinating agents.
Purification
Requires two purification steps (distillation).
May require complex chromatographic separation of a mixture of products.
Overall Yield
Likely to be moderate over two steps.
Potentially low due to selectivity issues and side reactions.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two-step versus direct fluorination synthesis of fluoroethylene sulfite.
Conclusion and Future Outlook
Based on current literature and established synthetic principles, the two-step halogen exchange pathway represents the most practical and reliable method for the synthesis of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide. This approach offers superior control and selectivity, utilizing readily available and cost-effective reagents. While a direct fluorination method presents an appealing single-step alternative, significant challenges in controlling the reaction and avoiding unwanted side products would need to be overcome through extensive research and development.
Future efforts in this area should focus on optimizing the conditions for the two-step process, particularly in improving the yield and minimizing waste. The development of a catalytic, highly selective direct fluorination method would be a significant breakthrough, but remains a long-term research goal. For researchers and drug development professionals requiring a reliable and scalable synthesis of fluoroethylene sulfite, the two-step halogen exchange pathway is the recommended approach.